aTAG 2139-NEG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H40N8O8 |
|---|---|
Molecular Weight |
796.8 g/mol |
IUPAC Name |
4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]-3-pyridinyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C43H40N8O8/c1-44-39(54)30-23-48-31-15-13-25(21-29(31)38(30)49-27-9-4-3-5-10-27)26-14-16-32(47-22-26)40(55)46-20-7-6-19-45-35(52)24-59-34-12-8-11-28-37(34)43(58)51(41(28)56)33-17-18-36(53)50(2)42(33)57/h3-5,8-16,21-23,33H,6-7,17-20,24H2,1-2H3,(H,44,54)(H,45,52)(H,46,55)(H,48,49) |
InChI Key |
COVBVFLLJYMIDR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
aTAG 2139-NEG: A Technical Guide to the Negative Control for the AchillesTAG Protein Degradation System
For Researchers, Scientists, and Drug Development Professionals
Abstract
aTAG 2139-NEG is an essential chemical tool for researchers utilizing the AchillesTAG (aTAG) targeted protein degradation system. As the inactive counterpart to the potent MTH1-targeting degrader, aTAG 2139, this compound serves as a critical negative control in experiments designed to probe protein function through targeted degradation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use, and a comparative analysis with its active counterpart.
Introduction to the aTAG System and the Role of this compound
The AchillesTAG (aTAG) system is a powerful chemical genetic tool for inducing the rapid and selective degradation of a protein of interest (POI).[1][2] This technology relies on the expression of the POI as a fusion protein with a "tag"—in this case, the enzyme MutT homolog-1 (MTH1).[1][2] A heterobifunctional degrader molecule, aTAG 2139, is then introduced. aTAG 2139 is composed of a ligand that specifically binds to MTH1, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[3][4][5][6] This proximity induces the polyubiquitination of the MTH1-tagged POI, marking it for degradation by the proteasome.[2]
To ensure that the observed biological effects are a direct result of the degradation of the target protein and not due to off-target effects of the degrader molecule, a negative control is indispensable. This compound fulfills this role. It is structurally similar to aTAG 2139 and binds to MTH1 with high affinity; however, it is engineered to be incapable of recruiting the E3 ligase and therefore does not induce protein degradation.[7] Its use allows researchers to dissect the specific consequences of POI depletion.
Mechanism of Action: A Comparative Overview
The distinct functionalities of aTAG 2139 and this compound are rooted in their differential abilities to recruit the E3 ubiquitin ligase machinery.
aTAG 2139 (Active Degrader):
-
Binding to MTH1-tagged POI: The MTH1-binding moiety of aTAG 2139 recognizes and binds to the MTH1 tag on the fusion protein.
-
Recruitment of E3 Ligase: The second functional end of aTAG 2139 binds to the CRBN E3 ubiquitin ligase.
-
Ternary Complex Formation: This dual binding brings the MTH1-POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination and Degradation: The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI, leading to its degradation by the proteasome.
This compound (Negative Control):
-
Binding to MTH1-tagged POI: this compound also binds to the MTH1 tag of the fusion protein with high affinity.
-
No E3 Ligase Recruitment: Crucially, it lacks the functional group necessary to bind to and recruit the CRBN E3 ligase.
-
No Degradation: Consequently, no ternary complex is formed, and the MTH1-POI is not ubiquitinated or degraded.
This fundamental difference allows for the rigorous validation of experimental results obtained with the aTAG system.
Quantitative Data
The following tables summarize the key quantitative parameters for this compound and its active counterpart, aTAG 2139.
| Compound | Parameter | Value | Reference |
| This compound | Molecular Weight | 796.84 g/mol | |
| Purity | ≥98% (HPLC) | ||
| Ki for MTH1 | 2.0 nM | [7] | |
| Degradative Activity | None | [7] |
| Compound | Parameter | Value | Reference |
| aTAG 2139 | Molecular Weight | 782.81 g/mol | [3][4] |
| Purity | ≥98% (HPLC) | [3][4] | |
| DC50 | 0.27 nM (after 4h incubation) | [3][4][5] | |
| Dmax | 92.1% (after 4h incubation) | [3][4][5] |
Experimental Protocols
Generation of MTH1-tagged Cell Lines using CRISPR/Cas9
A critical first step in utilizing the aTAG system is the generation of a stable cell line endogenously expressing the protein of interest fused to the MTH1 tag. CRISPR/Cas9-mediated homologous recombination is the recommended method.
Materials:
-
sgRNA targeting the genomic locus of the POI (5' or 3' end for N- or C-terminal tagging, respectively)
-
Cas9 nuclease
-
Single-stranded DNA (ssDNA) homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by 80-100 bp homology arms corresponding to the genomic sequence adjacent to the sgRNA target site.
-
Transfection reagent or electroporation system
-
Cell line of interest
Protocol:
-
Design and Synthesis:
-
Design and synthesize at least two sgRNAs targeting the desired genomic locus.
-
Design and synthesize the ssDNA HDR template. The inclusion of phosphorothioate (B77711) bonds at the 5' and 3' ends can protect against exonuclease degradation.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Combine sgRNA and Cas9 protein (e.g., at a 4.8 µM to 4 µM ratio).
-
Incubate at room temperature for 20 minutes to allow for RNP complex formation.
-
-
Cell Transfection/Electroporation:
-
Harvest and prepare the cells for transfection or electroporation according to the manufacturer's protocol for your chosen system.
-
Co-transfect the RNP complexes and the ssDNA HDR template.
-
-
Cell Recovery and Selection:
-
Culture the cells for 24-48 hours to allow for recovery and gene editing.
-
Select for successfully edited cells (e.g., via fluorescence-activated cell sorting if a fluorescent marker is included in the HDR template, or by single-cell cloning followed by PCR and sequencing).
-
-
Validation:
-
Confirm the correct integration of the MTH1 tag by PCR and Sanger sequencing.
-
Verify the expression of the MTH1-fusion protein by Western blotting.
-
Protein Degradation Assay
This assay is used to evaluate the degradation of the MTH1-tagged protein of interest upon treatment with aTAG 2139 and this compound.
Materials:
-
MTH1-tagged cell line
-
aTAG 2139
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or the MTH1 tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed the MTH1-tagged cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of aTAG 2139 and this compound in cell culture medium. A typical concentration range for aTAG 2139 is from 0.1 nM to 1 µM. Use a corresponding concentration range for this compound.
-
Include a vehicle control (DMSO).
-
Treat the cells with the compounds for the desired time (e.g., 4, 8, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). The results for aTAG 2139 should show a dose-dependent decrease in the MTH1-tagged protein, while this compound should show no significant change compared to the vehicle control.
Visualizations
aTAG System: Mechanism of Action
Caption: Comparative mechanism of aTAG 2139 and this compound.
Experimental Workflow for aTAG System Validation
Caption: Experimental workflow for validating the aTAG system.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. aTAG 2139 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The aTAG 2139-NEG Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 2139-NEG is a critical negative control compound for the AchillesTAG (aTAG) platform, a novel chemical biology tool designed for targeted protein degradation. While its counterpart, aTAG 2139, potently and selectively induces the degradation of proteins fused with the MTH1 (MutT homolog-1) tag, this compound is engineered to be inactive in this regard. Understanding the precise mechanism of this compound is fundamental to validating the specificity of the aTAG system and ensuring that observed biological effects are due to the degradation of the target protein and not off-target activities of the degrader molecule. This guide provides a comprehensive technical overview of the mechanism of action of this compound, including its role in the aTAG signaling pathway, detailed experimental protocols for its characterization, and a summary of relevant quantitative data.
The AchillesTAG (aTAG) System: A Foundation for Understanding this compound
The aTAG system is a powerful tool for inducing the degradation of a protein of interest (POI). This is achieved by genetically fusing the POI with the MTH1 protein, which serves as a "degron tag". The active degrader, aTAG 2139, is a heterobifunctional molecule composed of a ligand that binds to MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
The core principle of the aTAG system is the formation of a ternary complex between the MTH1-tagged POI, the aTAG 2139 degrader, and the CRBN E3 ligase. This proximity induces the poly-ubiquitination of the MTH1-POI fusion protein, marking it for degradation by the 26S proteasome.
Mechanism of Action of this compound
The primary function of this compound is to serve as a high-affinity MTH1-binding molecule that lacks the ability to recruit the CRBN E3 ligase. This critical difference is what defines its role as a negative control. This compound retains the MTH1-binding moiety of the active degrader, allowing it to compete for the same binding site on the MTH1-tagged protein. However, the E3 ligase-recruiting ligand is modified or absent, preventing the formation of a productive ternary complex.
Therefore, the mechanism of "non-action" for this compound can be summarized as follows:
-
MTH1 Binding: this compound binds to the MTH1 fusion protein with high affinity.
-
No E3 Ligase Recruitment: Due to the absence of a functional CRBN-binding moiety, this compound does not recruit the CRBN E3 ligase.
-
No Ternary Complex Formation: Consequently, the critical ternary complex between the MTH1-POI, the degrader, and the E3 ligase is not formed.
-
No Ubiquitination and Degradation: Without the proximity of the E3 ligase, the MTH1-POI is not ubiquitinated and is therefore not targeted for degradation by the proteasome.
This mechanism allows researchers to distinguish between biological effects caused by the degradation of the target protein and those that might arise from the chemical scaffold of the degrader itself or from the simple act of MTH1 binding.
Signaling Pathway
The signaling pathway of the aTAG system highlights the critical point of intervention for this compound.
Caption: Signaling pathways for the active aTAG 2139 and the inactive this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound and its active counterpart, aTAG 2139.
| Compound | Target | Binding Affinity (Ki) | Degradation Activity (DC50) | Maximum Degradation (Dmax) |
| This compound | MTH1 | 2.0 nM | Not Applicable | No Degradation |
| aTAG 2139 | MTH1-Fusion Proteins | 2.1 nM | 0.27 nM[1] | 92.1%[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the activity of this compound. Below are protocols for key experiments used to characterize this negative control.
Protocol 1: In Vitro MTH1 Binding Assay (e.g., TR-FRET)
Objective: To quantify the binding affinity of this compound to the MTH1 protein.
Materials:
-
Recombinant human MTH1 protein
-
Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium)
-
Fluorescently labeled MTH1 ligand (tracer)
-
This compound and aTAG 2139 compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.005% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound and aTAG 2139 in DMSO, followed by a dilution in assay buffer.
-
In a 384-well plate, add the MTH1 protein, the anti-tag antibody, and the fluorescent tracer.
-
Add the serially diluted compounds to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the TR-FRET ratio and plot the data against the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Cellular Degradation Assay (e.g., Western Blot or HiBiT Lytic Assay)
Objective: To confirm the lack of degradation of an MTH1-tagged protein of interest in the presence of this compound.
Materials:
-
Cell line stably expressing the MTH1-POI-HiBiT fusion protein
-
This compound and aTAG 2139 compounds
-
Cell culture medium and supplements
-
Nano-Glo® HiBiT® Lytic Detection System (Promega)
-
Luminometer-compatible white opaque microplates
Procedure:
-
Seed the MTH1-POI-HiBiT expressing cells in 96-well white opaque plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and aTAG 2139 in cell culture medium.
-
Treat the cells with the compounds for a specified time course (e.g., 4, 8, 12, 24 hours).
-
At each time point, remove the medium and add the Nano-Glo® HiBiT® Lytic Reagent.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to a vehicle-treated control to determine the percentage of remaining protein.
-
Plot the percentage of remaining protein against the compound concentration to generate dose-response curves.
Experimental Workflow Visualization
Caption: A logical workflow for the experimental characterization of this compound.
Conclusion
This compound is an indispensable tool for the rigorous validation of the AchillesTAG system. Its mechanism of action is defined by its ability to bind to the MTH1 tag without recruiting the CRBN E3 ligase, thereby preventing the degradation of the MTH1-tagged protein of interest. By using this compound in parallel with its active counterpart, aTAG 2139, researchers can confidently attribute observed biological outcomes to the specific degradation of their target protein. The detailed protocols and quantitative data provided in this guide offer a framework for the effective implementation and interpretation of experiments utilizing this critical negative control.
References
The Critical Role of the Negative Control in the aTAG System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The AchillesTAG (aTAG) system represents a powerful chemical biology tool for inducing targeted and rapid degradation of specific proteins of interest (POIs). This technology facilitates the study of protein function and target validation in both in vitro and in vivo settings. A cornerstone of robust experimental design within the aTAG system is the appropriate use of a negative control. This guide provides a comprehensive overview of the purpose and application of the negative control in the aTAG system, complete with quantitative data, detailed experimental protocols, and visualizations to support your research and development endeavors.
Core Principle of the aTAG System
The aTAG system employs a heterobifunctional small molecule, an "aTAG degrader," to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system. This is achieved by creating a fusion protein between the target protein and a specific "tag" protein, MTH1 (MutT homolog-1). The aTAG degrader molecule possesses two key binding domains: one that specifically recognizes the MTH1 tag and another that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN). This induced proximity leads to the formation of a ternary complex, resulting in the polyubiquitination of the MTH1-tagged protein and its subsequent degradation by the proteasome.
The Indispensable Role of the Negative Control
To ensure that the observed protein degradation is a direct consequence of the intended mechanism of action of the aTAG degrader and not due to off-target effects or general cellular toxicity, a negative control molecule is essential. A prime example is aTAG 2139-NEG , the negative control for the active degrader aTAG 2139 .
The defining characteristic of the aTAG negative control is its ability to bind to the MTH1 tag without recruiting the E3 ligase.[1] While this compound can still engage with the MTH1-tagged protein, it lacks the component necessary to initiate the degradation cascade.[1] Therefore, any observed reduction in the target protein levels in the presence of the active degrader, but not in the presence of the negative control, can be confidently attributed to the specific, degrader-mediated proteasomal degradation.
The primary purposes of employing a negative control in aTAG experiments are:
-
Specificity Verification: To demonstrate that the degradation of the target protein is dependent on the recruitment of the E3 ligase and not a result of non-specific interactions or toxicity of the compound.
-
Off-Target Effect Assessment: To rule out the possibility that the degrader molecule is causing protein degradation through an alternative, unintended pathway.
-
Data Integrity and Confidence: To provide a clear baseline for comparing the activity of the active degrader, thereby strengthening the validity and interpretability of the experimental results.
Quantitative Data Analysis
The efficacy of the aTAG system is typically quantified by measuring the reduction in the level of the target protein. The following tables summarize hypothetical, yet representative, quantitative data from key experiments, highlighting the differential effects of the active aTAG degrader and its negative control.
Table 1: In Vitro Protein Degradation in MTH1-Tagged Cell Line
| Treatment | Concentration (nM) | Target Protein Level (% of Vehicle) |
| Vehicle (DMSO) | - | 100 |
| aTAG 2139 | 0.1 | 85 |
| 1 | 40 | |
| 10 | 15 | |
| 100 | 5 | |
| This compound | 0.1 | 98 |
| 1 | 95 | |
| 10 | 92 | |
| 100 | 90 |
This table illustrates the dose-dependent degradation of the target protein upon treatment with aTAG 2139, while this compound shows minimal effect on protein levels, even at high concentrations.
Table 2: Cell Viability Assay
| Treatment | Concentration (µM) | Cell Viability (% of Vehicle) |
| Vehicle (DMSO) | - | 100 |
| aTAG 2139 | 0.1 | 98 |
| 1 | 95 | |
| 10 | 92 | |
| This compound | 0.1 | 99 |
| 1 | 97 | |
| 10 | 96 | |
| Staurosporine (Positive Control) | 1 | 10 |
This table demonstrates that neither the active degrader nor the negative control exhibit significant cytotoxicity at concentrations effective for protein degradation, indicating that the observed protein loss is not due to cell death.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
The aTAG Platform: A Technical Guide to Induced Protein Degradation
The AchillesTAG (aTAG) platform represents a powerful chemical biology tool for inducing the rapid and selective degradation of specific intracellular proteins. This technology offers a significant advantage over traditional genetic knockdown or knockout methods by providing temporal control over protein levels, making it an invaluable asset for target validation and studying dynamic cellular processes. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the aTAG system's core components, mechanism of action, and practical implementation.
Core Principles and Components
The aTAG system is a targeted protein degradation (TPD) technology that utilizes a heterobifunctional degrader molecule to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). The platform's operation hinges on three key components:
-
The aTAG degron tag: The protein of interest (POI) is endogenously tagged with the enzyme MTH1 (MutT homolog-1; NUDT1).[1] MTH1 serves as the "degron," a transferable degradation signal. The choice of MTH1 is strategic, as its loss has no known adverse phenotypic effects on the cell.[1]
-
The aTAG degrader: These are cell-permeable, heterobifunctional small molecules. One end of the degrader binds specifically to the MTH1 tag on the fusion protein, while the other end recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[1]
-
The E3 Ubiquitin Ligase: This cellular enzyme is responsible for tagging substrate proteins with ubiquitin, marking them for destruction by the proteasome. The aTAG degrader brings the MTH1-tagged POI into close proximity with the E3 ligase, facilitating this process.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The aTAG platform operates through a catalytic mechanism, enabling potent degradation of the target protein at sub-stoichiometric concentrations of the degrader.[2][3] The process can be summarized in the following steps:
-
Ternary Complex Formation: The aTAG degrader molecule simultaneously binds to the MTH1 tag of the fusion protein and the CRBN E3 ligase, forming a ternary complex.[4]
-
Ubiquitination: The formation of this complex brings the POI into close proximity to the E3 ligase, which then catalyzes the transfer of ubiquitin molecules to the surface of the POI, forming a polyubiquitin (B1169507) chain.[2][3]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, a large protein complex that breaks down unwanted proteins into smaller peptides.[1]
-
Catalytic Cycle: After the POI is degraded, the aTAG degrader is released and can bind to another MTH1-tagged protein and E3 ligase, initiating another round of degradation.[2][3]
Quantitative Performance of aTAG Degraders
The efficacy of the aTAG system is characterized by the rapid and potent degradation of the target protein. This is quantified by the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values.
| Degrader | DC50 | Dmax | Incubation Time | E3 Ligase Ligand | Reference |
| aTAG 2139 | 0.27 nM | 92.1% | 4 hours | Thalidomide (CRBN) | |
| aTAG 4531 | 0.34 nM | 93.14% | 4 hours | Thalidomide (CRBN) | [5] |
Experimental Protocols
Successful implementation of the aTAG platform requires careful execution of several key experimental steps.
Generation of MTH1-Tagged Cell Lines via CRISPR-Cas9
Endogenous tagging of the protein of interest with MTH1 is the first critical step. CRISPR-Cas9-mediated genome editing is the preferred method for achieving precise knock-in of the MTH1 tag at the desired genomic locus. A general protocol is outlined below:
Materials:
-
Cas9 nuclease
-
Single guide RNA (sgRNA) targeting the desired insertion site (e.g., C-terminus or N-terminus of the POI)
-
Donor template DNA containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.
-
Cell line of interest
-
Transfection reagent or electroporation system
-
Antibiotics for selection (if a selection marker is included in the donor template)
Protocol:
-
sgRNA Design and Validation: Design and validate sgRNAs that target the desired genomic locus for MTH1 insertion.
-
Donor Template Design: Construct a donor template plasmid or single-stranded oligodeoxynucleotide (ssODN) containing the MTH1 coding sequence. This should be flanked by 5' and 3' homology arms (typically 500-800 bp) that are homologous to the genomic sequence surrounding the sgRNA cut site.
-
Transfection/Electroporation: Co-transfect the Cas9 expression plasmid, the validated sgRNA expression plasmid, and the donor template into the target cells.
-
Clonal Selection and Expansion: Select for successfully edited cells. This can be achieved through antibiotic selection (if a resistance gene is included in the donor template) or by single-cell sorting of fluorescently tagged cells (if a fluorescent marker is co-expressed). Expand single clones.
-
Verification of Knock-in: Screen individual clones to confirm the correct in-frame insertion of the MTH1 tag. This can be done by PCR amplification of the genomic locus followed by Sanger sequencing, and by Western blotting to confirm the expression of the fusion protein at the expected molecular weight.
aTAG Degrader Treatment
Once a validated MTH1-tagged cell line is established, the degradation experiment can be performed.
Materials:
-
MTH1-tagged cell line
-
aTAG degrader (e.g., aTAG 2139 or aTAG 4531)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
Protocol:
-
Cell Seeding: Seed the MTH1-tagged cells in appropriate culture vessels (e.g., 6-well or 12-well plates) and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Degrader Preparation: Prepare a stock solution of the aTAG degrader in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the aTAG degrader or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., for time-course experiments, harvest cells at multiple time points such as 0, 1, 2, 4, 8, and 24 hours).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
Quantification of Protein Degradation
The extent of protein degradation can be quantified using standard biochemical techniques.
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
For a more global and unbiased quantification of protein degradation, mass spectrometry can be employed.
Protocol:
-
Sample Preparation:
-
Lyse the cells and quantify the total protein content.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using appropriate software to identify and quantify peptides and proteins. Determine the relative abundance of the target protein in the degrader-treated samples compared to the vehicle-treated controls.
Visualizing the aTAG Platform
Signaling Pathway
Caption: The aTAG signaling pathway illustrating ternary complex formation and subsequent proteasomal degradation.
Experimental Workflow
Caption: A streamlined workflow for the aTAG protein degradation experiment.
Advantages and Applications
The aTAG platform offers several key advantages over other methods of protein knockdown:
-
Rapid Action: Significant protein degradation can be observed within hours of treatment, allowing for the study of acute protein loss.[5]
-
Reversibility: The effect of the aTAG degrader is reversible upon washout, enabling the study of protein function restoration.
-
Dose-Dependent Control: The extent of protein degradation can be tuned by varying the concentration of the aTAG degrader.
-
Targeting "Undruggable" Proteins: The aTAG system does not require a ligand that binds to a functional site on the target protein, making it applicable to a wide range of proteins, including those traditionally considered "undruggable."[3]
These features make the aTAG platform a versatile tool for a variety of research applications, including:
-
Target validation in drug discovery: Rapidly assessing the phenotypic consequences of depleting a potential drug target.
-
Elucidating protein function: Studying the immediate cellular effects of removing a specific protein.
-
Dissecting complex biological pathways: Temporally controlling the levels of individual components within a signaling network.
-
Developing novel therapeutics: The principles of targeted protein degradation are being actively explored for the development of new drugs.
References
role of MTH1 fusion proteins in aTAG
An In-depth Technical Guide to the Role of MTH1 Fusion Proteins in the aTAG System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that overcomes the limitations of traditional inhibitor-based drugs. Instead of merely blocking a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system to eliminate the entire target protein. This approach offers the potential to target previously "undruggable" proteins and can lead to a more profound and durable biological response.[1]
One innovative TPD strategy is the "Achilles TAG" (aTAG) system, a chemical genetics tool that provides rapid, selective, and tunable control over the abundance of a specific protein of interest (POI).[2] The aTAG system operates by fusing the POI to the enzyme MTH1 (MutT homolog-1; NUDT1), which then acts as a degradation tag or "degron".[3] This guide provides a comprehensive technical overview of the aTAG system, focusing on the central role of the MTH1 fusion protein, the mechanism of action, key experimental protocols, and quantitative performance data.
The aTAG Mechanism of Action
The aTAG system's efficacy relies on three core components: the MTH1-tagged protein of interest, a heterobifunctional aTAG degrader molecule, and the cell's endogenous E3 ubiquitin ligase machinery.[2]
-
MTH1 as a Degron Tag : The POI is genetically fused to MTH1. MTH1 is a 17kDa pyrophosphatase that sanitizes oxidized dNTP pools.[4][5] Crucially for this system, the loss of MTH1 protein has no known adverse phenotype in normal cells or in knockout mice, making it an ideal tag that does not interfere with native cellular processes.[2][4]
-
Heterobifunctional aTAG Degrader : This is a small molecule composed of two distinct ligands connected by a chemical linker. One ligand is designed to bind with high selectivity to MTH1, while the other ligand binds to a component of an E3 ubiquitin ligase complex, typically Cereblon (CRBN).[2][4]
-
Ternary Complex Formation and Degradation : The aTAG degrader acts as a molecular bridge, bringing the MTH1-POI fusion protein and the E3 ligase into close proximity.[6] This induced proximity facilitates the formation of a ternary complex, allowing the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the fusion protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the entire MTH1-POI fusion protein into small peptides.[4][6] The degrader molecule acts catalytically and is released to induce the degradation of another target molecule.[4]
Signaling and Degradation Pathway
The following diagram illustrates the catalytic cycle of MTH1-fusion protein degradation initiated by an aTAG degrader.
Quantitative Data on aTAG Degraders
The performance of the aTAG system is primarily defined by the potency and efficacy of its degrader molecules. The two most well-characterized aTAG degraders are aTAG 2139 and aTAG 4531. Their key performance metrics are summarized below.
| Parameter | aTAG 2139 | aTAG 4531 | Description |
| DC₅₀ (nM) | 0.27 - 1.1 | 0.28 - 0.34 | The concentration required to degrade 50% of the target protein.[7][8] |
| Dₘₐₓ (%) | ~92.1 | ~93.1 | The maximum percentage of protein degradation achieved.[8][9] |
| Time to Dₘₐₓ | 4 hours (reported) | 4 hours (reported) | Time point at which Dₘₐₓ was measured in cited experiments.[8][9] |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | The E3 ubiquitin ligase recruited by the degrader.[2] |
| Binding Affinity (Kᵢ, nM) | 2.1 | 1.8 | The dissociation constant for binding to MTH1, indicating binding strength.[7][10] |
| In Vitro Use | Yes | Yes | Suitable for use in cell culture experiments.[2] |
| In Vivo Use | Yes | Yes | Suitable for use in animal models.[2] |
Experimental Protocols
A key advantage of the aTAG system is its reliance on established molecular and cell biology techniques. The general workflow involves first generating a stable cell line endogenously expressing the MTH1-tagged POI, followed by treatment with the aTAG degrader and subsequent measurement of protein levels.
Generation of MTH1-Fusion Proteins via CRISPR/Cas9 Knock-in
Endogenous tagging of a POI with MTH1 is achieved using CRISPR/Cas9-mediated homology-directed repair (HDR). This ensures the fusion protein is expressed at physiological levels under its native promoter.[4][11]
Protocol Overview: CRISPR-Cas9-based Genome Editing for aTAG Knock-ins [11][12]
-
Design of Guide RNA (gRNA) and Donor Template:
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting the genomic region immediately adjacent to the start (for N-terminal fusion) or stop codon (for C-terminal fusion) of the POI's coding sequence. Ensure the chosen protospacer adjacent motif (PAM) site is appropriate for the Cas9 nuclease being used.
-
ssDNA HDR Template Design: Synthesize a long single-stranded DNA (ssDNA) oligo to serve as the HDR template. This template should contain the MTH1 tag sequence (often with a linker like 2x glycine) flanked by 80-100 base pairs of homology arms that are identical to the genomic sequence on either side of the Cas9 cut site.[10][11]
-
-
Preparation of Ribonucleoprotein (RNP) Complex:
-
Combine the synthesized sgRNA and purified Cas9 protein in an appropriate buffer. A typical molar ratio is 1.2:1 (sgRNA:Cas9).[11]
-
Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Cell Transfection/Electroporation:
-
Harvest the desired cell line during its exponential growth phase.
-
Resuspend the cells in a suitable electroporation buffer.
-
Combine the cells with the pre-formed RNP complex and the ssDNA HDR template.
-
Deliver the components into the cells using a nucleofector or electroporator system according to the manufacturer's protocol for the specific cell line.
-
-
Cell Recovery and Selection:
-
Transfer the electroporated cells to a culture vessel with fresh medium and allow them to recover for 24-48 hours.
-
If the donor template includes a fluorescent marker, use Fluorescence-Activated Cell Sorting (FACS) to isolate cells that have successfully integrated the tag.[13]
-
If no marker is used, perform single-cell cloning by plating the cell population at a very low density into 96-well plates to isolate individual colonies.
-
-
Verification of Knock-in:
-
Expand the clonal cell populations.
-
Genomic DNA Analysis: Extract genomic DNA and perform PCR followed by Sanger sequencing to confirm the correct in-frame insertion of the MTH1 tag at the target locus.
-
Protein Expression Analysis: Perform a Western blot on cell lysates using an antibody against the POI to confirm the expression of a higher molecular weight fusion protein. An antibody against the tag (e.g., an included HA tag) can also be used.[13]
-
Quantifying MTH1-Fusion Protein Degradation
Several methods can be used to measure the extent and kinetics of protein degradation following treatment with an aTAG degrader.
Protocol: In-Cell Western (ICW) Assay [14][15][16]
The In-Cell Western is a quantitative, plate-based immunofluorescence assay that offers higher throughput than traditional Western blotting.
-
Cell Seeding: Seed the MTH1-tagged cells into a 96-well microplate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the aTAG degrader (e.g., aTAG 4531) and a vehicle control (e.g., DMSO). Treat the cells and incubate for the desired time points (e.g., 0, 2, 4, 8, 24 hours) to determine degradation kinetics.
-
Fixation and Permeabilization:
-
Remove the treatment media and wash the cells gently with 1X PBS.
-
Fix the cells by adding a 3.7% formaldehyde (B43269) solution in PBS and incubating for 20 minutes at room temperature.
-
Wash the cells and permeabilize them by adding PBS with 0.1% Triton X-100 for 5 minutes (repeat 4 times).
-
-
Blocking: Add a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or a solution with fish gel) and incubate for 1.5 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody targeting the POI overnight at 4°C. A second primary antibody against a loading control protein (e.g., Tubulin, GAPDH) raised in a different species should be included for normalization.
-
Secondary Antibody Incubation: Wash the cells and incubate for 1 hour at room temperature with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
Imaging and Analysis:
-
After a final wash, remove all residual liquid from the wells.
-
Scan the plate using an imaging system like the LI-COR® Odyssey®.
-
Quantify the fluorescence intensity for both the target protein and the loading control. Normalize the target signal to the loading control signal for each well. The percentage of remaining protein can be calculated relative to the vehicle-treated control wells.
-
Alternative Quantification Methods
-
Traditional Western Blot: The gold standard for confirming protein degradation, providing molecular weight information to distinguish between the tagged and untagged protein.[6]
-
Quantitative Mass Spectrometry: A powerful method for unbiased, proteome-wide analysis. This can confirm the specific degradation of the MTH1-POI fusion and simultaneously assess any off-target effects on other proteins.[17][18]
-
Luminescence-Based Reporter Assays (e.g., HiBiT): For real-time kinetic analysis, the MTH1 tag can be co-tagged with a small luminescent peptide like HiBiT. Degradation is then measured as a loss of luminescent signal in live cells over time, providing high-resolution kinetic data.[19][20]
Experimental and Logical Workflow Visualization
The following diagram outlines the typical workflow for a study utilizing the aTAG system, from initial experimental design to final data analysis.
Conclusion
The aTAG system, centered on the use of MTH1 as a non-disruptive degradation tag, provides a robust and versatile platform for targeted protein degradation. It allows for the rapid, potent, and specific elimination of a protein of interest, enabling researchers to dissect complex biological pathways with high temporal resolution. The combination of straightforward CRISPR-based engineering and high-throughput quantification methods makes the aTAG system a valuable tool for target validation and drug development in a wide range of research areas.
References
- 1. researchgate.net [researchgate.net]
- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 3. An accurate mass tag strategy for quantitative and high-throughput proteome measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for efficient CRISPR-Cas9-mediated fluorescent tag knockin in hard-to-transfect erythroid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. CRISPR-Cas9-based Genome Editing For aTAG Knock-ins [tocris.com]
- 12. resources.tocris.com [resources.tocris.com]
- 13. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 17. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. promega.co.jp [promega.co.jp]
aTAG 2139-NEG: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of aTAG 2139-NEG, a critical negative control for the Achilles' heel TAG (aTAG) degradation platform. Developed for researchers, scientists, and drug development professionals, this document outlines the chemical structure, properties, and mechanism of action of this compound, alongside detailed experimental protocols and comparative data.
Introduction to the aTAG Platform
The aTAG system is a powerful chemical biology tool for targeted protein degradation. It utilizes a heterobifunctional molecule, an "aTAG degrader," to induce the degradation of a protein of interest (POI). This is achieved by tagging the POI with the enzyme MTH1 (MutT homolog-1). The aTAG degrader then simultaneously binds to the MTH1 tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the entire MTH1-POI fusion protein. This technology offers a rapid, reversible, and dose-dependent method for studying protein function.
This compound: The Inactive Control
This compound is an essential reagent for validating the specific effects of the active degrader, aTAG 2139. While it retains the ability to bind to the MTH1 tag, it is engineered to be incapable of recruiting the E3 ligase cereblon (CRBN). This crucial difference allows researchers to distinguish between the pharmacological effects of MTH1 binding and the biological consequences of POI degradation.
Chemical Structure and Properties
The key structural difference between aTAG 2139 and this compound lies in the modification of the glutarimide (B196013) moiety of the thalidomide (B1683933) analog, which is responsible for CRBN binding. In this compound, a methyl group is added to the glutarimide nitrogen. This seemingly minor alteration completely abrogates its ability to engage the E3 ligase, thus rendering it degradation-incompetent.
Table 1: Chemical Properties of this compound and aTAG 2139
| Property | This compound | aTAG 2139 |
| Chemical Name | 6-(6-((4-(2-((2-(1-Methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)carbamoyl)pyridin-3-yl)-N-methyl-4-(phenylamino)quinoline-3-carboxamide | 6-(6-((4-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)carbamoyl)pyridin-3-yl)-N-methyl-4-(phenylamino)quinoline-3-carboxamide[1] |
| Molecular Formula | C43H40N8O8 | C42H38N8O8[2] |
| Molecular Weight | 796.84 g/mol | 782.81 g/mol [2] |
| CAS Number | 2758431-99-9 | 2387510-81-6[2] |
| Purity | ≥98% (HPLC) | ≥98% (HPLC)[1] |
| Solubility | 100 mM in DMSO | 50 mM in DMSO[2] |
Mechanism of Action: A Comparative Overview
The distinct mechanisms of aTAG 2139 and its negative control are best understood by visualizing their interactions within the cell.
References
The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that modulate a protein's function, TPD harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins entirely. This approach offers the potential to address targets previously considered "undruggable."[1][2] This in-depth technical guide provides a comprehensive overview of the core principles of TPD, with a focus on the two predominant classes of degrader molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will explore the intricacies of the Ubiquitin-Proteasome System (UPS), dissect the mechanisms of action of these powerful molecules, present key quantitative data for prominent examples, and provide detailed experimental protocols for their evaluation.
The Ubiquitin-Proteasome System: The Cell's Natural Recycling Center
The Ubiquitin-Proteasome System (UPS) is a highly regulated and essential cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis.[3][4] This system is central to the mechanism of TPD. The process is carried out through a sequential enzymatic cascade involving three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, E1 activates ubiquitin, a small 76-amino acid regulatory protein.[5][]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from E1 to an E2 enzyme.[5][]
-
E3 Ubiquitin Ligase: E3 ligases are the substrate recognition components of the UPS. They specifically bind to a target protein and catalyze the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[5][] The human genome encodes over 600 E3 ligases, providing a vast array for potential therapeutic targeting.[7][8]
The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome.[][9] The 26S proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades the polyubiquitinated protein into small peptides, recycling the ubiquitin molecules.[][9][10]
PROTACs: Engineering Protein Destruction
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the UPS to induce the degradation of a specific target protein.[2][11][12] They are comprised of three key components:
-
A ligand for the protein of interest (POI): This "warhead" specifically binds to the target protein.
-
A ligand for an E3 ubiquitin ligase: This moiety recruits a specific E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[2]
-
A chemical linker: This connects the two ligands, bridging the POI and the E3 ligase.[11]
The PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][12] A key advantage of PROTACs is their catalytic mode of action; after inducing the ubiquitination of one target protein molecule, the PROTAC is released and can engage another, allowing for potent effects at sub-stoichiometric concentrations.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Request a Protocol - Bio-protocol [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. promega.com [promega.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to PROTACs and Molecular Glues: The Core of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" by conventional small-molecule inhibitors. At the forefront of this paradigm shift are two principal classes of molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. Unlike traditional inhibitors that merely block a protein's function, these molecules hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to achieve the complete and catalytic removal of specific target proteins.[1][2] This in-depth guide provides a technical overview of the core principles of PROTACs and molecular glues, their mechanisms of action, key quantitative data, detailed experimental protocols for their characterization, and a visualization of the associated signaling pathways and discovery workflows.
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
The UPS is a fundamental cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or obsolete proteins.[3] This process involves a sequential enzymatic cascade:
-
Ubiquitin Activation: An E1 ubiquitin-activating enzyme activates a ubiquitin molecule in an ATP-dependent manner.[4]
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.
-
Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[4]
-
Polyubiquitination: The repetition of this process creates a polyubiquitin (B1169507) chain on the target protein, which serves as a degradation signal.
-
Proteasomal Degradation: The 26S proteasome recognizes and degrades the polyubiquitinated protein into small peptides, recycling the ubiquitin molecules.[3]
PROTACs and molecular glues exploit this elegant system by inducing the proximity of a target protein to an E3 ligase, thereby triggering its ubiquitination and subsequent degradation.
PROTACs: Bifunctional Molecular Matchmakers
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three distinct components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This "dumbbell-like" structure allows a PROTAC to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[5][6] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6] A key feature of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling the degradation of multiple protein copies with a single PROTAC molecule.[6]
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Molecular Glues: Inducers of Novel Protein-Protein Interactions
Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would not otherwise associate.[7][8] In the context of targeted protein degradation, molecular glues typically bind to an E3 ligase, altering its surface conformation to create a new binding interface for a "neosubstrate" protein of interest.[7][9] This induced proximity leads to the ubiquitination and subsequent degradation of the neosubstrate. Unlike PROTACs, which are rationally designed with distinct binding moieties, molecular glues have historically been discovered serendipitously, although rational design strategies are now emerging.[10][11] Their smaller size and more "drug-like" properties can offer advantages in terms of cell permeability and oral bioavailability.[9]
Signaling Pathway of Molecular Glue-Mediated Protein Degradation
Caption: Molecular glue-mediated protein degradation pathway.
Quantitative Data for PROTACs and Molecular Glues
The efficacy of PROTACs and molecular glues is typically characterized by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax indicates the maximum percentage of protein degradation observed.[1]
| Molecule Class | Molecule Name | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC | ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >90 |
| PROTAC | ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | ~2 | >90 |
| Molecular Glue | Indisulam (B1684377) | RBM39 | DCAF15 | Neuroblastoma | Not explicitly stated | ~80 (at 3 µM) |
| Molecular Glue | CC-885 | GSPT1 | CRBN | KG-1 | 0.269 | >95 (at 10 nM) |
Experimental Protocols
Cellular Protein Degradation Assay (Western Blot)
This assay is the gold standard for quantifying the degradation of a target protein in cells.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or molecular glue for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.[12]
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC or molecular glue to mediate the ubiquitination of its target protein in a reconstituted system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components: 10X Ubiquitination Buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, the purified protein of interest (POI), and the E3 ligase complex.
-
Compound Addition: Add the PROTAC or molecular glue to the reaction mixture. Include a vehicle control (DMSO). Set up control reactions, such as "no E1" and "no E3," to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes) to allow for ubiquitination to occur.
-
Quenching and Denaturation: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot as described above, using a primary antibody that recognizes the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be observed in the presence of a functional degrader.[7]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.
Methodology:
-
Immobilization: Immobilize the E3 ligase (or the POI) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC or molecular glue over the immobilized protein to measure the binary binding affinity.
-
Ternary Complex Formation: In a separate experiment, pre-incubate the PROTAC or molecular glue with the POI (or E3 ligase) in solution. Flow this mixture over the immobilized protein on the sensor chip.
-
Data Analysis: The binding response will indicate the formation of the ternary complex. By comparing the binding kinetics and affinity in the presence and absence of the third component, the cooperativity of ternary complex formation can be determined. A positive cooperativity, where the binding of the third component is enhanced in the presence of the degrader and the second protein, is often a hallmark of effective degraders.[13][14]
Drug Discovery Workflows
PROTAC Discovery Workflow
The discovery of PROTACs is a rational design process that involves the iterative optimization of its three components.
Caption: A typical PROTAC discovery workflow.
Molecular Glue Discovery Workflow
The discovery of molecular glues can be either serendipitous or rational, with the latter becoming more prevalent.
Caption: A typical molecular glue discovery workflow.
Conclusion
PROTACs and molecular glues represent a paradigm shift in drug discovery, moving beyond simple protein inhibition to induced protein degradation. Their ability to target previously intractable proteins opens up new avenues for therapeutic intervention in a wide range of diseases. While both modalities leverage the ubiquitin-proteasome system, they differ in their design and discovery strategies. A thorough understanding of their mechanisms of action, coupled with robust experimental characterization, is crucial for the successful development of these novel therapeutics. This guide provides a foundational framework for researchers and scientists to navigate the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. phys.org [phys.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From serendipity to strategy: molecular glue degraders in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
aTAG 2139-NEG: Application Notes and Experimental Protocols for a Negative Control in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 2139-NEG is an essential negative control for use in experiments involving the aTAG (AchillesTAG) targeted protein degradation system. The aTAG platform offers a powerful and precise method for inducing the degradation of a specific protein of interest (POI) by fusing it to the MTH1 (MutT homolog-1) protein tag. The active degrader molecule, aTAG 2139, is a heterobifunctional molecule that binds to both the MTH1 tag and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged POI.
In contrast, this compound is designed to bind to the MTH1 tag with high affinity but lacks the ability to recruit the CRBN E3 ligase. This critical design feature means that while it interacts with the tagged protein in a similar manner to the active degrader, it does not induce its degradation. Therefore, this compound serves as an indispensable tool to distinguish between the specific effects of protein degradation and any potential off-target or non-specific effects of the chemical compound itself. Its use is crucial for validating that the observed cellular phenotype is a direct consequence of the targeted protein's removal.
Physicochemical Properties
To ensure reproducible experimental outcomes, it is essential to understand the basic properties of this compound.
| Property | Value |
| Molecular Weight | 796.84 g/mol |
| Formula | C43H40N8O8 |
| Purity | ≥98% (as determined by HPLC) |
| Storage Conditions | Store at -20°C for long-term stability. |
| Solubility | Soluble in DMSO. |
Mechanism of Action: aTAG System and the Role of this compound
The aTAG system is a powerful chemical biology tool for inducing targeted protein degradation. The workflow begins with the genetic fusion of the MTH1 tag to the protein of interest within a cellular system. The introduction of the active degrader, aTAG 2139, then triggers the degradation of the fusion protein.
Caption: Mechanism of the aTAG system with aTAG 2139 and this compound.
This compound is critical in these experiments to demonstrate that the observed biological effects are due to the degradation of the POI and not other mechanisms.
Experimental Protocols
The following are detailed protocols for the use of this compound as a negative control in common cellular and molecular biology assays.
Cell Culture and Treatment
This protocol outlines the general procedure for treating cells expressing an MTH1-tagged protein with this compound.
Materials:
-
Cells expressing the MTH1-tagged protein of interest
-
Complete cell culture medium
-
aTAG 2139 (active degrader)
-
This compound (negative control)
-
DMSO (vehicle control)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare stock solutions of aTAG 2139 and this compound in DMSO. A typical stock concentration is 10 mM.
-
Treatment: The next day, treat the cells with the desired concentrations of aTAG 2139, this compound, or a vehicle control (DMSO). It is recommended to perform a dose-response curve to determine the optimal concentration for the active degrader. This compound should be used at the same concentration as the active aTAG 2139.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the half-life of the target protein and the specific experimental goals. A typical time course could range from 4 to 24 hours.
-
Cell Lysis and Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting or flow cytometry.
Caption: General experimental workflow for using this compound.
Western Blot Analysis for Protein Degradation
This protocol is to verify that aTAG 2139 induces degradation of the MTH1-tagged POI, while this compound does not.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or the MTH1 tag
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI or MTH1 tag and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
Expected Results:
-
Vehicle (DMSO) control: A clear band corresponding to the MTH1-tagged POI should be visible.
-
aTAG 2139 treatment: A significant reduction or complete absence of the band for the MTH1-tagged POI is expected, indicating degradation.
-
This compound treatment: The band for the MTH1-tagged POI should be present at a level similar to the vehicle control, confirming that this compound does not induce degradation.
-
Loading control: The band for the loading control should be of similar intensity across all lanes.
Flow Cytometry for Phenotypic Analysis
This protocol can be adapted to assess a cellular phenotype that is expected to change upon degradation of the POI. For example, if the POI is a cell surface receptor, its surface expression can be monitored.
Materials:
-
Treated cells
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorophore-conjugated antibody against the POI (if it is a cell surface protein) or an intracellular staining kit if the POI is an intracellular protein.
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the treated cells and wash them with FACS buffer.
-
Antibody Staining (for cell surface proteins): Resuspend the cells in FACS buffer containing the fluorophore-conjugated antibody and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Intracellular Staining (if applicable): If the POI is intracellular, follow a standard fixation and permeabilization protocol before antibody staining.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of positive cells or the mean fluorescence intensity.
Expected Results:
-
Vehicle (DMSO) control: A baseline level of the phenotype will be observed.
-
aTAG 2139 treatment: A significant change in the phenotype is expected, corresponding to the degradation of the POI.
-
This compound treatment: The phenotype should be similar to that of the vehicle control, indicating that the observed change with aTAG 2139 is due to protein degradation.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using this compound.
Table 1: Western Blot Densitometry Analysis
| Treatment | Concentration (nM) | Normalized POI Level (relative to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | X.XX |
| aTAG 2139 | 100 | X.XX | X.XX |
| This compound | 100 | X.XX | X.XX |
Table 2: Flow Cytometry Analysis of a Cellular Phenotype
| Treatment | Concentration (nM) | % Positive Cells or MFI (relative to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | X.XX |
| aTAG 2139 | 100 | X.XX | X.XX |
| This compound | 100 | X.XX | X.XX |
Conclusion
This compound is an essential and indispensable tool for researchers utilizing the aTAG targeted protein degradation platform. By serving as a robust negative control, it enables the confident attribution of observed biological effects to the specific degradation of the protein of interest, thereby ensuring the validity and reliability of experimental findings. The detailed protocols and data presentation guidelines provided in this document are intended to facilitate the effective implementation of this compound in your research endeavors.
Application Notes and Protocols for aTAG 2139-NEG in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 2139-NEG is an essential negative control for experiments utilizing the aTAG (AchillesTAG) targeted protein degradation system. The aTAG platform offers a powerful strategy for the rapid and selective degradation of a protein of interest (POI) in cell culture and in vivo models. This is achieved by fusing the POI to the MTH1 (MutT homolog-1) protein, which serves as a "degron tag". The active degrader molecule, aTAG 2139, is a heterobifunctional compound that binds to both the MTH1 tag and the E3 ubiquitin ligase cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged POI.
This compound is structurally analogous to aTAG 2139 and binds to MTH1, but it is incapable of recruiting the E3 ligase.[1] Consequently, it does not induce the degradation of the target protein. Its use is critical to ensure that any observed cellular phenotype is a direct result of the degradation of the target protein and not due to off-target effects of the chemical scaffold.
Mechanism of Action
The aTAG system relies on the formation of a ternary complex between the MTH1-tagged protein of interest, the aTAG degrader, and an E3 ubiquitin ligase. aTAG 2139 facilitates this interaction, leading to target protein degradation. In contrast, this compound, while capable of binding to the MTH1-tagged protein, does not engage the E3 ligase, thus preventing the downstream degradation cascade.
Caption: Mechanism of the aTAG system with the active degrader and the negative control.
Data Presentation
The following tables summarize the key properties of this compound and provide a comparison with the active degrader, aTAG 2139.
| Property | This compound |
| Chemical Name | 6-(6-((4-(2-((2-(1-Methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)carbamoyl)pyridin-3-yl)-N-methyl-4-(phenylamino)quinoline-3-carboxamide |
| Molecular Weight | 796.84 g/mol |
| Formula | C43H40N8O8 |
| Solubility | Soluble in DMSO to 100 mM |
| Storage | Store at -20°C |
| Purity | ≥98% (HPLC) |
| Parameter | aTAG 2139 | This compound |
| Primary Function | Degrader of MTH1 fusion proteins | Negative control for aTAG 2139 |
| MTH1 Binding | Yes[2] | Yes[1] |
| E3 Ligase Recruitment | Yes (Cereblon) | No[1] |
| Degradation Activity | Potent degradation (DC50 = 0.27 nM in Jurkat cells) | No degradative activity[1] |
Experimental Protocols
General Guidelines
-
Cell Line Requirement: The aTAG system is applicable to any cell line that can be genetically engineered to express the protein of interest fused to the MTH1 tag.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared by dissolving 1 mg of this compound (MW: 796.84) in 125.5 µL of DMSO. Store the stock solution at -20°C.
-
Working Concentration: The optimal working concentration of this compound should be equivalent to the working concentration of the active degrader, aTAG 2139, used in the experiment. This typically ranges from 1 nM to 1000 nM, depending on the cell line and the specific protein target. It is recommended to perform a dose-response experiment with the active degrader to determine the optimal concentration.
-
Control Groups: For every experiment, it is essential to include the following control groups:
-
Vehicle control (e.g., DMSO)
-
aTAG 2139 (active degrader)
-
This compound (negative control)
-
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol outlines the use of this compound as a negative control to confirm that the observed protein degradation is specific to the action of aTAG 2139.
Caption: Workflow for Western Blot analysis using this compound.
Materials:
-
Cells expressing the MTH1-tagged protein of interest
-
aTAG 2139
-
This compound
-
DMSO
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with the vehicle (DMSO), aTAG 2139, and this compound at the desired concentrations. It is recommended to test a range of concentrations for the active degrader to determine the optimal dose. Use the same concentrations for the negative control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 24 hours) to assess the kinetics of protein degradation.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate the proteins by gel electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific to the protein of interest. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Compare the protein levels in the aTAG 2139-treated samples to the vehicle and this compound-treated samples.
Expected Results: A significant reduction in the protein of interest should be observed in the aTAG 2139-treated cells, while the protein levels in the this compound and vehicle-treated cells should remain unchanged.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol describes how to use this compound to control for any potential cytotoxic effects of the chemical compound that are independent of target protein degradation.
Caption: Workflow for a cell viability assay using this compound.
Materials:
-
Cells expressing the MTH1-tagged protein of interest
-
aTAG 2139
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Treatment: Prepare serial dilutions of aTAG 2139 and this compound in cell culture medium. Add the compounds and the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves for both aTAG 2139 and this compound.
Expected Results: If the observed phenotype (e.g., decreased cell viability) is due to the degradation of the target protein, aTAG 2139 will show a dose-dependent effect on cell viability, while this compound should have no significant effect at the same concentrations. If both compounds show similar effects on cell viability, it suggests that the observed cytotoxicity is independent of the degradation of the target protein.
Conclusion
This compound is an indispensable tool for researchers using the aTAG protein degradation platform. By serving as a non-degrading control, it enables the confident attribution of experimental observations to the specific degradation of the MTH1-tagged protein of interest. The protocols provided herein offer a framework for the effective integration of this compound into common cell-based assays to ensure the rigor and reproducibility of your research findings.
References
Application Notes and Protocols for aTAG 2139-NEG in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 2139-NEG is an essential negative control for use with the aTAG (AchillesTAG) targeted protein degradation system. The aTAG platform enables the rapid and specific degradation of a protein of interest (POI) that has been endogenously tagged with the MTH1 protein. The active degrader, aTAG 2139, is a heterobifunctional molecule that binds to both the MTH1 tag on the POI and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the polyubiquitination of the MTH1-tagged POI, leading to its subsequent degradation by the proteasome.
This compound is structurally highly similar to aTAG 2139 and also binds to MTH1. However, it possesses a modification that prevents it from recruiting the E3 ligase, thus rendering it incapable of inducing protein degradation.[1][2] Its use is critical to demonstrate that the observed degradation of the target protein is a direct result of the specific mechanism of the active aTAG degrader and not due to off-target effects or compound toxicity.
These application notes provide detailed protocols for the use of this compound in in vitro assays to ensure robust and reliable experimental outcomes.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [3][4] |
| Catalog Number | Varies by supplier | |
| Molecular Weight | 796.84 g/mol | [3][4] |
| Chemical Formula | C₄₃H₄₀N₈O₈ | [3][4] |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | [3][4] |
| Solubility | Soluble in DMSO (up to 100 mM) | [3] |
| Storage | Store at -20°C | [3][4] |
Recommended Working Concentrations
For in vitro assays, it is recommended to use this compound at a concentration equivalent to or greater than the effective concentration of the active compound, aTAG 2139. The active compound, aTAG 2139, has a reported DC₅₀ (concentration for 50% of maximal degradation) of approximately 0.27 nM.[5][6] Therefore, a concentration range of 100 nM to 1 µM for this compound is recommended for most cell-based assays to ensure a robust negative control. The optimal concentration may vary depending on the cell line and experimental conditions and should be determined empirically.
| Compound | Recommended Concentration Range | Rationale |
| This compound | 100 nM - 1 µM | To match or exceed the effective concentration of the active degrader, aTAG 2139. |
| aTAG 2139 (Active Degrader) | 0.1 nM - 100 nM | Titration around the DC₅₀ (0.27 nM) is recommended to determine the optimal degradation concentration. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the aTAG system and a typical experimental workflow for assessing protein degradation.
Caption: Mechanism of the aTAG protein degradation system.
Caption: General workflow for an in vitro protein degradation assay.
Experimental Protocols
Protocol 1: In Vitro Protein Degradation Assay in CHO Cells
This protocol describes the treatment of Chinese Hamster Ovary (CHO) cells expressing an MTH1-tagged protein of interest with aTAG 2139 and this compound, followed by analysis of protein degradation by Western blot.
Materials:
-
CHO cell line stably expressing the MTH1-tagged protein of interest
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
aTAG 2139
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or the MTH1 tag
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the CHO cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Compound Preparation:
-
Prepare stock solutions of aTAG 2139 and this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of aTAG 2139 and this compound in complete cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different treatments:
-
Vehicle (DMSO)
-
aTAG 2139 (e.g., 0.1, 1, 10, 100 nM)
-
This compound (e.g., 100, 500, 1000 nM)
-
-
Incubate the cells for the desired time points (e.g., 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to fresh tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis
Procedure:
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (against the POI or MTH1 tag) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the POI band to the corresponding loading control band. Compare the normalized intensities across the different treatment groups to determine the extent of protein degradation.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No degradation observed with aTAG 2139 | - Inefficient MTH1 tagging- Low expression of CRBN in the cell line- Incorrect concentration of aTAG 2139 | - Verify MTH1 tag expression by Western blot or mass spectrometry.- Use a cell line known to have sufficient CRBN expression.- Perform a dose-response experiment with a wider concentration range of aTAG 2139. |
| Degradation observed with this compound | - Off-target effects of the compound- Compound toxicity at high concentrations | - Lower the concentration of this compound.- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess toxicity. |
| High background in Western blot | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.- Optimize antibody dilutions.- Increase the number and duration of wash steps. |
Conclusion
This compound is an indispensable tool for validating the specific, on-target mechanism of aTAG-mediated protein degradation. By including this negative control in your in vitro assays, you can confidently attribute the observed degradation of your MTH1-tagged protein of interest to the intended E3 ligase-mediated pathway, thereby strengthening the validity and reliability of your research findings. The protocols provided here offer a comprehensive guide for the effective use of this compound in your experiments.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aTAG 2139 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Fact sheets on aviation and climate change, energy transition, aviation fuel, CORSIA, airport sustainability influence contours, etc. | ATAG [atag.org]
Creating MTH1 Fusion Protein Constructs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme in cellular nucleotide pool sanitation. It hydrolyzes oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and averting DNA damage and mutations.[1] In normal cells, MTH1 plays a role in suppressing mutations; however, it is not essential for cell viability.[2] Conversely, many cancer cells exhibit elevated levels of reactive oxygen species (ROS), leading to an increased burden of oxidized nucleotides.[2][3] These cancer cells often become dependent on MTH1 for survival to mitigate the genotoxic stress induced by ROS.[2] This dependency makes MTH1 a compelling target for cancer therapy.
The development of MTH1 inhibitors and the study of its biological functions often require the production of recombinant MTH1 protein. Creating MTH1 fusion protein constructs, where MTH1 is linked to another protein or peptide tag, can significantly facilitate its expression, purification, and functional analysis. Common fusion partners include Glutathione S-transferase (GST), Maltose-Binding Protein (MBP), and polyhistidine tags (His-tag), each offering distinct advantages for protein production and purification.[4][5][6]
This document provides detailed application notes and protocols for the creation, expression, and purification of MTH1 fusion protein constructs.
MTH1 Signaling and Role in Cancer
MTH1 is a key player in the cellular defense against oxidative stress. Increased ROS levels in cancer cells lead to the oxidation of nucleotides in the cellular pool. MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized dNTPs, preventing their incorporation into DNA by polymerases. Inhibition of MTH1 in cancer cells leads to the accumulation of damaged DNA, resulting in DNA damage, mutations, and ultimately, cell death.
Data Presentation: Comparison of Common Fusion Tags for MTH1
The choice of fusion tag can significantly impact the yield, solubility, and purity of the recombinant MTH1 protein. Below is a summary of common fusion tags and their typical performance.
| Fusion Tag | Size (kDa) | Purification Principle | Typical Yield (mg/L) | Purity (%) | Advantages | Disadvantages |
| His-tag (6xHis) | ~0.8 | Immobilized Metal Affinity Chromatography (IMAC) | 1-10 | >80 | Small size, mild elution conditions.[6][7] | Co-purification of host proteins with histidine clusters.[8] |
| GST | ~26 | Glutathione Affinity Chromatography | 1-10 | >90 | Enhances solubility, high-affinity purification.[4][9] | Large tag size may interfere with protein function, can dimerize.[9] |
| MBP | ~42 | Amylose (B160209) Affinity Chromatography | 2-20 | >90 | Significantly enhances solubility, high yield.[10][11] | Very large tag size, amylose resin can be fragile.[10] |
Experimental Protocols
Protocol 1: Construction of a His-tagged MTH1 Expression Vector
This protocol describes the cloning of the human MTH1 coding sequence into a bacterial expression vector with an N-terminal hexahistidine (6xHis) tag.
Materials:
-
Human MTH1 cDNA (e.g., Addgene plasmid #74660)[12]
-
pET expression vector with an N-terminal His-tag (e.g., pET-28a)
-
Restriction enzymes (e.g., NdeI and XhoI) and T4 DNA Ligase
-
DH5α competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
PCR Amplification of MTH1: Amplify the full-length human MTH1 coding sequence (amino acids 1-156) from a template plasmid using PCR primers containing appropriate restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end).
-
Vector and Insert Digestion: Digest both the pET expression vector and the purified MTH1 PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested MTH1 insert into the linearized pET vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent DH5α E. coli cells and plate on LB agar containing the appropriate antibiotic.
-
Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence and reading frame of the MTH1 insert by DNA sequencing.
Protocol 2: Expression and Purification of His-tagged MTH1
Materials:
-
His-MTH1 expression plasmid
-
BL21(DE3) competent E. coli cells
-
LB medium and IPTG
-
Lysis Buffer (e.g., 10mM Tris-HCl pH 7.4, 500mM NaCl, 1mM DTT)[12]
-
Wash Buffer (Lysis Buffer with 20mM Imidazole)
-
Elution Buffer (Lysis Buffer with 150-250mM Imidazole)[12]
-
Ni-NTA Agarose resin[12]
Procedure:
-
Transformation: Transform the His-MTH1 plasmid into BL21(DE3) E. coli.
-
Expression: Inoculate a starter culture and then a larger culture of LB medium with the transformed cells. Grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.[12]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble His-MTH1.
-
Affinity Purification:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified lysate onto the equilibrated resin.
-
Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-MTH1 protein with Elution Buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and yield.
Protocol 3: Expression and Purification of GST-tagged MTH1
Materials:
-
GST-MTH1 expression plasmid (e.g., in a pGEX vector)
-
BL21(DE3) competent E. coli cells
-
LB medium and IPTG
-
Lysis Buffer (e.g., PBS)
-
Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., 100 mM Tris pH 8.0, 120 mM NaCl, 10 mM reduced L-Glutathione)[2]
-
Glutathione Sepharose resin[2]
Procedure:
-
Transformation and Expression: Follow steps 1 and 2 from Protocol 2, using the GST-MTH1 plasmid.
-
Cell Lysis and Clarification: Follow steps 3 and 4 from Protocol 2, using PBS as the Lysis Buffer.
-
Affinity Purification:
-
Analysis: Analyze the purified protein by SDS-PAGE.
Conclusion
The creation of MTH1 fusion protein constructs is a fundamental step for research and drug development focused on this important cancer target. The choice of fusion tag should be guided by the specific downstream application and the desired balance between yield, solubility, and the potential for tag interference. The protocols provided herein offer a robust starting point for the successful production and purification of recombinant MTH1. Further optimization of expression conditions, such as induction temperature and IPTG concentration, may be necessary to maximize the yield of soluble, active MTH1 fusion protein.
References
- 1. Molecular genetics and structural biology of human MutT homolog, MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.org [mdanderson.org]
- 3. neb.com [neb.com]
- 4. Expression and purification of GST fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. His-Tag Purification | Bio-Rad [bio-rad.com]
- 8. neb.com [neb.com]
- 9. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 10. genscript.com [genscript.com]
- 11. Purification of Proteins Fused to Maltose-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcancer.org [jcancer.org]
Application Notes and Protocols for Transient Transfection of MTH1 Tagged Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human MutT Homolog 1 (MTH1), also known as Nudix hydrolase 1 (NUDT1), is a pyrophosphatase that plays a critical role in maintaining genome integrity.[1][2] It functions by sanitizing oxidized nucleotide pools, hydrolyzing molecules like 8-oxo-dGTP, 2-OH-dATP, and 8-oxo-dATP into their monophosphate forms.[2] This action prevents the incorporation of damaged nucleotides into DNA during replication, thereby averting DNA damage and subsequent cell death.[1][3][4] Notably, cancer cells often exhibit elevated levels of reactive oxygen species (ROS), leading to increased oxidative stress and a greater reliance on MTH1 for survival.[2][3][5] This dependency makes MTH1 an attractive therapeutic target in oncology.[6][7]
Transient transfection of mammalian cells is a fundamental technique for the rapid, small-scale production of recombinant proteins, allowing for proper protein folding and post-translational modifications.[8][9] The expression of MTH1 with various protein tags facilitates its detection, purification, and functional analysis. These application notes provide detailed protocols for the transient transfection of tagged MTH1 proteins in mammalian cells, covering experimental design, optimization, and downstream analysis.
MTH1 Signaling Pathway in Oxidative Stress
Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize deoxyribonucleoside triphosphates (dNTPs) in the cellular nucleotide pool. MTH1 sanitizes this pool by hydrolyzing oxidized dNTPs (e.g., 8-oxo-dGTP) to their corresponding monophosphates (e.g., 8-oxo-dGMP), preventing their incorporation into DNA by DNA polymerases. In the absence or inhibition of MTH1, these oxidized nucleotides can be incorporated into DNA, leading to DNA damage, strand breaks, and ultimately, cell death.[1][10] This is particularly relevant in cancer cells which often have high levels of ROS.[2][3]
Experimental Workflow for Transient Transfection of Tagged MTH1
The overall workflow for transiently expressing tagged MTH1 protein involves several key stages: preparation of the MTH1 expression vector, cell culture and seeding, formation of the transfection complex, transfection of the cells, and subsequent analysis of protein expression.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Line | HEK293T, CHO, or other suitable mammalian cells |
| Culture Medium | DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics |
| MTH1 Expression Vector | High-purity, endotoxin-free plasmid DNA with a strong mammalian promoter (e.g., CMV, EF1α) and a desired protein tag (e.g., FLAG, His, GFP)[11][12][13] |
| Transfection Reagent | Lipid-based (e.g., Lipofectamine™ 3000, FuGENE® 6) or polymer-based (e.g., PEI) reagents suitable for the chosen cell line and plasmid size[14][15][16] |
| Serum-Free Medium | Opti-MEM™ I or other compatible medium for complex formation |
| Culture Vessels | 6-well, 12-well, or 24-well plates; T25 or T75 flasks |
| Lysis Buffer | RIPA buffer or other suitable buffer for protein extraction |
| Antibodies | Primary antibody against the protein tag and MTH1; appropriate secondary antibody |
Detailed Experimental Protocols
Protocol 1: Cell Seeding
-
Approximately 18-24 hours prior to transfection, seed the mammalian cells in the desired culture vessel.
-
The optimal cell density at the time of transfection is typically 50-80% confluency.[17][18] Refer to the table below for recommended seeding densities.
| Culture Vessel | Surface Area (cm²) | Seeding Density (Adherent Cells) |
| 24-well plate | 2 | 0.5 - 1.0 x 10⁵ |
| 12-well plate | 4 | 1.0 - 2.0 x 10⁵ |
| 6-well plate | 9.5 | 2.0 - 4.0 x 10⁵ |
| 60 mm dish | 20 | 5.0 - 10.0 x 10⁵ |
| 100 mm dish | 60 | 1.5 - 3.0 x 10⁶ |
Protocol 2: Transient Transfection using a Lipid-Based Reagent
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent. The following example is for a 6-well plate format.
-
Preparation of DNA and Reagent Mixtures (perform in separate tubes):
-
DNA Mixture: Dilute 2.5 µg of the MTH1 expression plasmid in 125 µL of serum-free medium (e.g., Opti-MEM™ I). Mix gently.
-
Transfection Reagent Mixture: Dilute 3-7.5 µL of the lipid-based transfection reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. The optimal DNA:reagent ratio should be determined experimentally.[18]
-
-
Formation of Transfection Complex:
-
Add the diluted DNA to the diluted transfection reagent. Do not add the reagent directly to the DNA stock.
-
Pipette gently to mix and incubate for 15-20 minutes at room temperature to allow the formation of DNA-lipid complexes.[19]
-
-
Transfection:
-
Gently add the 250 µL of the transfection complex mixture drop-wise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Return the cells to the incubator and culture for 24-72 hours before analysis. The optimal harvest time depends on the expression characteristics of the tagged MTH1 protein.[8]
-
Protocol 3: Analysis of Tagged MTH1 Protein Expression by Western Blot
-
Cell Lysis:
-
After the desired incubation period, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., 100-200 µL for a well in a 6-well plate) and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel suitable for the size of the tagged MTH1 protein (approximately 18 kDa for MTH1 plus the tag size).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FLAG, anti-His, or anti-MTH1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Optimization and Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal DNA:reagent ratio | Perform a titration to find the optimal ratio.[18] |
| Poor DNA quality | Use high-purity, endotoxin-free plasmid DNA.[14][20] | |
| Cell confluency too high or too low | Ensure cells are 50-80% confluent at the time of transfection.[18][21] | |
| Presence of serum or antibiotics during complex formation | Prepare transfection complexes in serum-free and antibiotic-free medium.[19][22] | |
| High Cell Toxicity/Death | Transfection reagent concentration is too high | Reduce the amount of transfection reagent used.[18] |
| DNA concentration is too high | Lower the amount of plasmid DNA.[18] | |
| Poor cell health prior to transfection | Use healthy, low-passage number cells.[18][22] | |
| No or Low Protein Expression | Inefficient promoter in the chosen cell line | Use a vector with a strong constitutive promoter like CMV or EF1α.[11] |
| Incorrect reading frame of the tag | Verify the plasmid sequence to ensure the tag is in-frame with the MTH1 coding sequence. | |
| Protein degradation | The tag may be destabilizing the protein; consider a different tag or location (N- vs. C-terminus).[23] |
Conclusion
The transient transfection of tagged MTH1 proteins in mammalian cells is a powerful tool for studying its function and for screening potential inhibitors. The protocols and guidelines presented here provide a solid foundation for successfully expressing and analyzing tagged MTH1. Careful optimization of transfection parameters is crucial for achieving high efficiency and reproducible results. The provided diagrams and tables serve as quick references for understanding the MTH1 pathway and for planning and executing experiments.
References
- 1. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 4. apexbt.com [apexbt.com]
- 5. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Types of Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 10. Sequential release of MTH1 inhibitor and chemotherapeutic drug using a pH-sensitive polymeric delivery system induces apoptosis in human tongue squamous cell carcinoma CAL-27 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hands-on tips on how to improve transient expression - ProteoGenix [proteogenix.science]
- 12. Mammalian Expression Vectors - ATUM [atum.bio]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. Transfection Reagents | Fisher Scientific [fishersci.com]
- 17. origene.com [origene.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 20. neb.com [neb.com]
- 21. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 22. genscript.com [genscript.com]
- 23. A general chemical method to regulate protein stability in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knock-in of an MTH1 Tag
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme in the cellular defense against oxidative stress. It functions by sanitizing the nucleotide pool, hydrolyzing oxidized purine (B94841) deoxyribonucleoside triphosphates (such as 8-oxo-dGTP and 2-OH-dATP) to their monophosphate forms.[1][2] This action prevents the incorporation of damaged nucleotides into DNA, thereby safeguarding genomic integrity.[2] In cancer cells, which often exhibit high levels of reactive oxygen species (ROS) and subsequent oxidative stress, MTH1 is frequently upregulated to counteract the damaging effects of ROS and support cell survival and proliferation.[1][2][3] This dependency makes MTH1 an attractive target for cancer therapy.[3]
Tagging endogenous MTH1 using CRISPR/Cas9 technology allows for the precise study of its expression, localization, and interaction partners under various cellular conditions. This powerful technique enables researchers to investigate the intricate roles of MTH1 in signaling pathways related to DNA damage response and cancer biology without the artifacts associated with protein overexpression. These application notes provide a comprehensive guide to performing a CRISPR/Cas9-mediated knock-in to tag the endogenous MTH1 protein.
Data Presentation: CRISPR/Cas9 Knock-in Efficiency
While specific quantitative data for the knock-in efficiency of tags into the MTH1 locus is not extensively documented in the literature, the following tables summarize reported knock-in efficiencies for other target genes using various CRISPR/Cas9 methodologies and cell types. This information can serve as a general guideline for expected efficiencies in an MTH1 tagging experiment. The efficiency of homology-directed repair (HDR), the pathway responsible for precise knock-ins, is known to be influenced by factors such as cell type, the chosen CRISPR/Cas9 delivery method, and the design of the donor template.[4]
| Cell Line | Target Gene | Tag/Insert | Delivery Method | Knock-in Efficiency (%) | Reference |
| HEK293T | Various | EGFP | Plasmid | ~10-20% | [5] |
| Human Primary T Cells | Various | 3xFLAG or eGFP | RNP | Up to 40% | [6] |
| Mouse Embryonic Stem Cells | Sox2 | V5 | RNP | 15-21% | [7] |
| Rat | Trdmt1, Nestin, Cck | eGFP, Cre | Circular Vector | Up to 54% | [8] |
| Human Cell Lines | Various | Luminescent Peptide (HiBiT) | RNP + ssODN | Not specified, but efficient | [9] |
Table 1: Examples of CRISPR/Cas9-Mediated Knock-in Efficiencies in Various Systems.
| Parameter | Recommendation | Impact on Efficiency |
| sgRNA Design | Target site close to the desired insertion point (N- or C-terminus) | Higher efficiency with cut sites closer to the insertion point. |
| Donor Template | Single-stranded oligodeoxynucleotides (ssODNs) for small tags; Plasmids for larger tags. Use of asymmetric homology arms. | ssODNs generally yield higher efficiency for small insertions. |
| Cell Cycle Synchronization | Synchronizing cells in the S/G2 phase | Can increase HDR efficiency.[4] |
| NHEJ Inhibition | Use of small molecules to inhibit the NHEJ pathway | Can shift the repair mechanism towards the desired HDR pathway.[4] |
Table 2: Key Parameters Influencing CRISPR/Cas9 Knock-in Efficiency.
Signaling Pathways and Experimental Workflow Diagrams
MTH1 in Oxidative Stress and DNA Damage Response
MTH1 plays a critical role in preventing the incorporation of oxidized nucleotides into DNA, thus acting as a key component of the base excision repair (BER) pathway. The following diagram illustrates the signaling pathway of MTH1 in response to oxidative stress.
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CRISPR/Cas9-mediated generic protein tagging in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Efficient One-Step Tagging of Endogenous Genes in Primary Cells Using CRISPR-Cas Ribonucleoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ORANGE: A CRISPR/Cas9-based genome editing toolbox for epitope tagging of endogenous proteins in neurons | PLOS Biology [journals.plos.org]
- 8. Generation of eGFP and Cre knockin rats by CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
aTAG 2139-NEG: Application Notes and Protocols for In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AchillesTAG (aTAG) platform is a novel, chemically induced protein degradation system that enables rapid and reversible targeted protein knockdown. This technology utilizes a small molecule degrader to bring a protein of interest (POI), fused to the MTH1 (MutT homolog 1) protein tag, into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI-MTH1 fusion protein.
aTAG 2139 is a potent and selective degrader molecule within this platform. To ensure that the observed biological effects are a direct result of the targeted protein degradation and not due to off-target effects of the degrader molecule itself, a negative control compound, aTAG 2139-NEG , is essential for rigorous in vivo studies. This compound is an analog of aTAG 2139 that binds to the MTH1 tag but is deficient in recruiting the E3 ligase, and therefore does not induce degradation of the target protein.[1] These application notes provide detailed protocols for the use of this compound as a negative control in in vivo studies in mice, based on established methodologies.
Principle of the aTAG System and the Role of this compound
The aTAG system is a powerful tool for target validation and studying protein function in vivo. The core components of the system are:
-
POI-MTH1 Fusion Protein: The protein of interest is genetically fused to the MTH1 protein, which serves as the "degradation tag".
-
aTAG Degrader (e.g., aTAG 2139): A heterobifunctional molecule that binds to both the MTH1 tag and an E3 ubiquitin ligase (e.g., Cereblon).
-
This compound (Negative Control): A molecule that binds to MTH1 but does not engage the E3 ligase, thus preventing the formation of a ternary complex and subsequent protein degradation.
By comparing the effects of aTAG 2139 with this compound in parallel experimental groups, researchers can confidently attribute the observed phenotypes to the specific degradation of the target protein.
Signaling Pathway
The following diagram illustrates the mechanism of action of the aTAG system and the role of this compound.
Caption: Mechanism of the aTAG system with the active degrader and the negative control.
Experimental Protocols
The following protocols are based on a xenograft mouse model for evaluating the in vivo efficacy of the aTAG system in the context of CAR-T cell therapy. Researchers should adapt these protocols to their specific experimental needs.
Animal Model
-
Species: Mouse
-
Strain: NOD-scid IL2Rgammanull (NSG) mice are commonly used for xenograft studies due to their severe immunodeficiency, which allows for the engraftment of human cells.
-
Age/Weight: 6-8 weeks old.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility in accordance with institutional guidelines.
In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo studies using the aTAG system.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Prepare the vehicle solution. A commonly used vehicle for in vivo studies with similar compounds is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve the this compound powder in the vehicle solution. It is recommended to first dissolve the compound in a small amount of DMSO and then add the remaining vehicle components.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
The final formulation should be sterile-filtered before administration.
In Vivo Dosing and Administration
The following table summarizes a typical dosing regimen for aTAG 2139 and this compound in a mouse xenograft model.
| Parameter | Recommendation |
| Compound | This compound (Negative Control) |
| Dose | 30 mg/kg |
| Administration Route | Intraperitoneal (IP) injection |
| Dosing Frequency | Once daily (QD) |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline |
Protocol for a Xenograft Model of CAR-T Cell Therapy Control:
This protocol describes the use of aTAG 2139 and this compound to control the activity of CAR-T cells engineered to express an MTH1-tagged CAR.
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., NALM6 leukemia cells) into the flank of NSG mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
CAR-T Cell Infusion: Once tumors reach a predetermined size (e.g., 100-150 mm³), intravenously inject the CAR-T cells expressing the POI-MTH1 fusion.
-
Treatment Initiation: Begin treatment with aTAG 2139, this compound, or vehicle control.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution daily via IP injection.
-
Group 2 (aTAG 2139 - Active Treatment): Administer aTAG 2139 at 30 mg/kg daily via IP injection to induce degradation of the CAR.
-
Group 3 (this compound - Negative Control): Administer this compound at 30 mg/kg daily via IP injection.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the mice.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for analysis (e.g., Western blot to confirm CAR degradation, immunohistochemistry, flow cytometry).
Data Presentation
The following table provides a template for summarizing quantitative data from an in vivo study using this compound.
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Body Weight Change (%) ± SEM (Day X) | Target Protein Level (% of Vehicle) ± SEM |
| Vehicle Control | 10 | Data | Data | 100% |
| aTAG 2139 (30 mg/kg) | 10 | Data | Data | Data |
| This compound (30 mg/kg) | 10 | Data | Data | Data |
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the vehicle to ensure accurate dosing.
-
Vehicle Toxicity: Always include a vehicle-only control group to assess any potential toxicity of the formulation.
-
Pharmacokinetics: The dosing regimen may need to be optimized based on the pharmacokinetic properties of this compound in the specific mouse strain being used.
-
Target Engagement: It is advisable to confirm target engagement of this compound with the MTH1-tagged protein in a preliminary in vitro or ex vivo experiment.
References
Application Notes and Protocols: Vehicle for aTAG 2139-NEG Administration
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The aTAG (Achilles TAG) technology offers a generalizable strategy for the targeted degradation of virtually any intracellular protein of interest.[1] This is achieved by expressing the target protein as a fusion with the MTH1 (MutT homolog-1) enzyme, which serves as a "degron TAG".[1] The system then utilizes heterobifunctional degrader molecules, such as aTAG 2139, which bind to both the MTH1 tag and an E3 ubiquitin ligase (in this case, Cereblon or CRBN), leading to the polyubiquitination and subsequent proteasomal degradation of the entire fusion protein.[1][2]
aTAG 2139-NEG is the corresponding negative control for aTAG 2139.[3] While it binds to MTH1 with high affinity, it is designed to be deficient in inducing the degradation of the target fusion protein.[3] This makes it an essential tool for distinguishing the specific effects of protein degradation from other potential off-target or compound-specific effects in your experiments.
These application notes provide detailed protocols for the preparation and administration of this compound in both in vitro and in vivo research settings. The provided vehicle formulations are based on established methods for similar proteolysis-targeting chimeras (PROTACs) and dTAG degraders, which often have limited aqueous solubility.[4][5]
2. Product Information and Storage
| Parameter | Value | Reference |
| Product Name | This compound | [3] |
| Function | Negative control for aTAG 2139 | [3] |
| Binding Target | MTH1 | [3] |
| Degradation Activity | None | [3] |
| Molecular Weight | 796.84 g/mol | |
| Solubility | Soluble to 50 mM in DMSO | [6] |
| Storage | Store at -20°C | [6] |
3. In Vitro Administration
For cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution, which is then diluted in culture medium to the final working concentration.
3.1. Protocol for In Vitro Stock Solution Preparation
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a desired stock concentration (e.g., 10 mM). Refer to the Certificate of Analysis for the exact mass of the compound provided. For a 10 mM stock, you would add 125.5 µL of DMSO to 1 mg of this compound (MW: 796.84).
-
Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C.
3.2. Protocol for Cell Treatment
-
Cell Seeding: Plate your cells (expressing the MTH1-tagged protein of interest) at a suitable density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Serially dilute the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration range for your experiments.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of your this compound treatment.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours). The optimal incubation time should be determined empirically.[7]
-
Endpoint Analysis: After incubation, harvest the cells and proceed with downstream analysis, such as Western blotting, to confirm the lack of degradation of the target protein.
4. In Vivo Administration
Due to the physicochemical properties of many PROTACs, including potential poor aqueous solubility, a specific vehicle formulation is often required for in vivo administration.[4] The following are suggested vehicle formulations that have been used for similar degrader molecules.[4][8] Optimization may be necessary for your specific animal model and administration route.
4.1. Recommended In Vivo Vehicle Formulations
| Formulation | Composition | Administration Route | Notes |
| Vehicle A | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline or PBS | Subcutaneous (SC) or Intravenous (IV) | A common formulation for enhancing solubility of hydrophobic compounds.[4] |
| Vehicle B | 5% DMSO, 10% Cremophor EL in PBS | Intraperitoneal (IP) | Used for dTAG molecules in developmental studies.[8] |
4.2. Protocol for In Vivo Formulation Preparation (Using Vehicle A)
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in DMSO.
-
Addition of Solubilizers: Add PEG300 and Tween 80 to the DMSO solution. Ensure the mixture is homogenous by vortexing or gentle sonication.
-
Aqueous Phase Addition: Add the saline or PBS solution dropwise while continuously vortexing to prevent precipitation and create a clear, stable formulation.
-
Final Concentration: The final concentration of the working solution should be calculated based on the average weight of the animals and the desired dosing volume (e.g., 100 µL for subcutaneous injection in mice).
4.3. Protocol for In Vivo Administration
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomize animals into treatment and vehicle control groups.
-
Administration: Administer the formulated this compound or an equivalent volume of the vehicle via the chosen route (e.g., subcutaneous injection).
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects. Body weight should be measured frequently.[4]
-
Pharmacodynamic Analysis: At the study endpoint, euthanize the animals and harvest tissues of interest. Analyze the tissues to confirm the presence of the MTH1-tagged protein and the absence of degradation.
5. Visual Summaries of Workflows and Mechanisms
To aid in the conceptualization of the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Caption: Mechanism of aTAG vs. aTAG-NEG.
Caption: Workflow for in vivo vehicle preparation.
Caption: Troubleshooting unexpected results.
6. References
It is imperative for researchers to consult the original literature for a deeper understanding and to tailor these general protocols to their specific experimental needs. Key considerations include the specific cell line or animal model, the expression level of the MTH1-fusion protein, and the intrinsic stability of the target protein.
References
- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aTAG 2139 | TAG Degradation Platforms: R&D Systems [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis with aTAG 2139-NEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aTAG degradation system is a powerful tool for targeted protein degradation, offering rapid and specific knockdown of proteins of interest (POIs). This is achieved by fusing the POI to a small protein tag, MTH1, making it a target for the aTAG degrader molecules. aTAG 2139 is a potent degrader that recruits the MTH1-tagged protein to the E3 ubiquitin ligase machinery, leading to its subsequent proteasomal degradation.[1][2]
To ensure that the observed cellular effects are a direct result of the degradation of the MTH1-fusion protein and not due to off-target effects of the degrader molecule, a negative control is essential. aTAG 2139-NEG is the cognate negative control for aTAG 2139.[3][4] This molecule is designed to bind to the MTH1 tag with high affinity but is incapable of inducing its degradation.[2] Therefore, this compound is a critical reagent for validating the specificity of the aTAG system in Western blot analysis and other downstream applications.
These application notes provide a comprehensive guide to utilizing this compound in Western blot experiments to validate the targeted degradation of MTH1-fusion proteins.
Mechanism of Action: aTAG System
The aTAG system utilizes the principles of proteolysis-targeting chimeras (PROTACs). The active degrader, aTAG 2139, is a heterobifunctional molecule containing a ligand for the MTH1 tag and a ligand for an E3 ubiquitin ligase.[1] Upon binding to the MTH1-tagged protein, aTAG 2139 recruits the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
In contrast, this compound also binds to the MTH1 tag but lacks the E3 ligase-recruiting moiety. This binding without subsequent degradation makes it an ideal negative control to distinguish between degradation-dependent and -independent effects of the aTAG molecules.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the efficacy and specificity of aTAG 2139. In this experiment, cells expressing an MTH1-tagged protein of interest (POI-MTH1) are treated with aTAG 2139, this compound, or a vehicle control (e.g., DMSO). The protein levels of POI-MTH1 are then quantified relative to a loading control (e.g., GAPDH or β-actin).
| Treatment Group | Concentration (nM) | POI-MTH1 Level (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | 5.2 |
| aTAG 2139 | 1 | 48.3 | 4.1 |
| aTAG 2139 | 10 | 15.7 | 2.8 |
| aTAG 2139 | 100 | 5.1 | 1.5 |
| This compound | 100 | 98.2 | 6.3 |
Table 1: Quantitative Analysis of POI-MTH1 Degradation. This table illustrates the expected outcome of a Western blot experiment. The active degrader, aTAG 2139, shows a dose-dependent decrease in the levels of the MTH1-tagged protein of interest (POI-MTH1). In contrast, the negative control, this compound, at a high concentration, does not lead to a significant reduction in POI-MTH1 levels, demonstrating the specificity of the degradation mediated by aTAG 2139.
Experimental Protocols
Protocol 1: Western Blot Analysis of MTH1-Tagged Protein Degradation
This protocol outlines the steps for treating cells with aTAG 2139 and this compound and subsequently analyzing protein degradation by Western blot.
Materials:
-
Cells expressing the MTH1-tagged protein of interest
-
aTAG 2139
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest or the MTH1 tag
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment:
-
Prepare stock solutions of aTAG 2139 and this compound in DMSO.
-
Dilute the compounds to the desired final concentrations in fresh cell culture medium. Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different treatments.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification, normalize the volume of each lysate to ensure equal protein loading.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (or MTH1 tag) and the loading control primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of the aTAG system with active degrader and negative control.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of aTAG-mediated protein degradation.
MTH1 Signaling Pathway Context
Caption: Role of MTH1 in preventing oxidative DNA damage.
References
- 1. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 2. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Application Notes and Protocols for Immunofluorescence in aTAG Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunofluorescence (IF) to validate and quantify the degradation of target proteins in experiments utilizing the Achilles TAG (aTAG) protein degradation system.
Introduction to the aTAG System
The aTAG system is a powerful tool for inducing rapid and selective degradation of a protein of interest (POI). This technology relies on the fusion of the POI with the MTH1 (MutT homolog-1) enzyme, which serves as a "degron TAG". A specific heterobifunctional aTAG degrader molecule is then introduced. This degrader simultaneously binds to the MTH1 tag and an E3 ubiquitin ligase, such as cereblon (CRBN). This proximity induces the polyubiquitination of the POI-MTH1 fusion protein, marking it for degradation by the proteasome.[1][2] This targeted protein degradation allows for the acute knockdown of a protein, providing a robust method for studying protein function and validating drug targets.[1][3] Immunofluorescence is a key technique to visualize and quantify the extent of this protein degradation at the single-cell level.
Principle of Immunofluorescence for aTAG Validation
Immunofluorescence allows for the visualization of a specific protein within a cell by using antibodies conjugated to fluorescent dyes. In the context of an aTAG experiment, IF is used to compare the abundance and subcellular localization of the aTAG-fused protein of interest in cells treated with the aTAG degrader versus control cells. A significant reduction in the fluorescent signal corresponding to the target protein in the degrader-treated cells provides visual confirmation of successful protein degradation.
Experimental Protocol: Immunofluorescence for aTAG Experiments
This protocol outlines the key steps for performing immunofluorescence on adherent cells grown on coverslips to assess the degradation of an aTAG-fused protein of interest.
Materials Required:
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Cell Culture: Adherent cells expressing the aTAG-fused protein of interest grown on sterile glass coverslips in a multi-well plate.
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aTAG Degrader: Specific aTAG degrader molecule (e.g., aTAG 2139, aTAG 4531).[1][4]
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Control: Vehicle control (e.g., DMSO).
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Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
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Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
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Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum (NGS) in PBS with 0.1% Tween-20 (PBST).
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Primary Antibody: A validated primary antibody that specifically recognizes the protein of interest.
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Secondary Antibody: A fluorescently-conjugated secondary antibody that recognizes the host species of the primary antibody.
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Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
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Mounting Medium: Anti-fade mounting medium.
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Wash Buffer: PBS.
Experimental Workflow:
Caption: Workflow for aTAG Immunofluorescence.
Step-by-Step Procedure:
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Cell Seeding and Treatment:
-
Seed cells expressing the aTAG-fused protein of interest onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
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Treat the cells with the desired concentration of the aTAG degrader or vehicle control (e.g., DMSO) for the appropriate duration (e.g., 4, 8, 12, or 24 hours) to induce protein degradation.
-
-
Fixation:
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Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
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If the target protein is intracellular, permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
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Dilute the primary antibody against the protein of interest in the blocking buffer according to the manufacturer's recommendations or pre-determined optimal concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. To visualize the nuclei, DAPI can also be added to this solution. Protect from light from this step onwards.
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Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Final Washes and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each in the dark.
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Perform a final wash with PBS.
-
Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., laser power, exposure time) for all samples (control and treated) to allow for accurate comparison.
-
Quantify the fluorescence intensity of the target protein in individual cells using image analysis software (e.g., ImageJ, CellProfiler). The DAPI signal can be used to identify and segment individual nuclei for cell counting and normalization.
-
Data Presentation and Interpretation
Quantitative data from the immunofluorescence analysis should be summarized in a table to clearly present the effects of the aTAG degrader.
Table 1: Quantitative Analysis of Protein Degradation
| Treatment Group | Concentration (nM) | Duration (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Degradation (%) |
| Vehicle Control | 0 | 4 | 1502.3 | 120.5 | 0 |
| aTAG Degrader | 10 | 4 | 350.8 | 45.2 | 76.7 |
| Vehicle Control | 0 | 8 | 1525.1 | 135.7 | 0 |
| aTAG Degrader | 10 | 8 | 180.6 | 25.9 | 88.2 |
| Vehicle Control | 0 | 24 | 1498.6 | 128.9 | 0 |
| aTAG Degrader | 10 | 24 | 95.4 | 15.3 | 93.6 |
Percent Degradation is calculated as: [1 - (Mean Intensity of Treated / Mean Intensity of Control)] * 100
Key Considerations and Optimization
The following diagram illustrates key decision points in the immunofluorescence protocol that may require optimization for a specific aTAG experiment.
Caption: Optimization Decision Tree for IF.
Antibody Selection: The success of the immunofluorescence experiment is critically dependent on the specificity and affinity of the primary antibody for the target protein. Always use an antibody that has been validated for immunofluorescence applications.
Fixation and Permeabilization: While 4% PFA and Triton X-100 are standard, some antibodies may require different fixation (e.g., methanol) or permeabilization methods. Refer to the antibody datasheet for specific recommendations.
Controls: In addition to the vehicle control, it is advisable to include a negative control where the primary antibody is omitted to assess the level of non-specific binding from the secondary antibody. For aTAG experiments, a negative control compound that binds to the MTH1 tag but not the E3 ligase can also be used to demonstrate the specificity of the degradation.[4]
By following this detailed protocol and considering the key optimization steps, researchers can effectively use immunofluorescence to visualize and quantify the targeted degradation of proteins in aTAG experiments, providing crucial validation for this powerful technology.
References
Troubleshooting & Optimization
aTAG 2139-NEG not showing expected results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using aTAG 2139-NEG in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected results?
A1: this compound is the inactive negative control for the aTAG 2139 degrader. aTAG 2139 is a heterobifunctional molecule designed to induce the degradation of MTH1-tagged fusion proteins by recruiting the E3 ubiquitin ligase cereblon (CRBN). This compound is structurally very similar to aTAG 2139 but contains a critical modification—a methyl group on the piperidine-2,6-dione moiety—that prevents it from binding to cereblon.[1] Consequently, this compound is not expected to induce the degradation of MTH1-tagged proteins. Its purpose is to serve as a control to demonstrate that the degradation observed with aTAG 2139 is a direct result of its intended mechanism of action.
Q2: How does this compound differ from aTAG 2139?
A2: The key difference lies in their interaction with the E3 ligase cereblon. aTAG 2139 is designed to bind to both the MTH1-tagged protein of interest and cereblon, forming a ternary complex that leads to ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] this compound, due to the methylation of its cereblon-binding motif, is unable to recruit the E3 ligase and therefore cannot mediate protein degradation.
Troubleshooting Guide: Unexpected this compound Activity
Q3: I am observing degradation of my MTH1-tagged protein with this compound. What are the possible causes?
A3: Observing degradation with a negative control like this compound is an unexpected result that requires careful investigation. Several factors could be contributing to this observation:
-
Residual Binding to Cereblon: Although designed to be inactive, there might be minimal residual binding to cereblon, especially at very high concentrations.
-
Off-Target E3 Ligase Recruitment: It is possible, though less likely, that this compound could be recruiting a different E3 ligase, leading to off-target degradation.
-
Compound Instability or Metabolism: The compound might be unstable under experimental conditions and could be metabolized into an active form.
-
"Hook Effect" at High Concentrations: At very high concentrations, PROTACs can exhibit a "hook effect" where the formation of non-productive binary complexes inhibits the formation of the productive ternary complex, leading to reduced degradation. While this is more characteristic of active degraders, it's a concentration-dependent phenomenon to be aware of.
-
Non-Specific Cellular Toxicity: At high concentrations, the compound may induce cellular stress or toxicity, leading to non-specific protein degradation.
Data Summary
The following table summarizes the expected quantitative results for aTAG 2139 and its negative control, this compound.
| Compound | Target | E3 Ligase Recruited | Expected DC₅₀ | Expected Dₘₐₓ | Expected Outcome |
| aTAG 2139 | MTH1-fusion protein | Cereblon (CRBN) | ~0.27 nM[2][3] | >90%[2][3] | Potent degradation of the MTH1-tagged protein. |
| This compound | MTH1-fusion protein | None | Not Applicable | ~0% | No significant degradation of the MTH1-tagged protein. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: aTAG 2139 mechanism vs. This compound inactive control.
References
Technical Support Center: Interpreting Western Blot Data with aTAG 2139-NEG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using aTAG 2139-NEG in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in a Western blot experiment?
A1: this compound is the inactive negative control for the aTAG 2139 degrader. aTAG 2139 is a heterobifunctional molecule designed to induce the degradation of a target protein that has been fused with an MTH1 (MutT homolog 1) tag. While aTAG 2139 recruits the MTH1-tagged protein to the E3 ubiquitin ligase Cereblon for subsequent proteasomal degradation, this compound will bind to the MTH1 tag but is incapable of inducing degradation. In a Western blot experiment, this compound serves as a crucial control to demonstrate that the observed degradation of the target protein is a specific effect of the active aTAG 2139 degrader and not due to other factors such as compound toxicity or experimental variability.
Q2: What are the expected Western blot results when using aTAG 2139 and this compound?
A2: When performing a Western blot to assess the degradation of your MTH1-tagged protein of interest (POI), you should expect the following results:
-
Untreated or Vehicle Control: A clear band corresponding to the molecular weight of the MTH1-tagged POI.
-
This compound treated: A band with similar intensity to the untreated/vehicle control, indicating that the negative control does not cause degradation of the target protein.
-
aTAG 2139 treated: A significant reduction or complete disappearance of the band corresponding to the MTH1-tagged POI, demonstrating successful degradation.
A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading across all lanes.
Q3: Can I use an antibody against my protein of interest (POI) or do I need an anti-MTH1 antibody for detection?
A3: You can use a validated antibody that specifically recognizes your protein of interest. Alternatively, an antibody that recognizes the MTH1 tag can also be used. Using an anti-POI antibody confirms the degradation of your specific target. An anti-MTH1 antibody can be useful if a reliable antibody for your POI is not available, or to confirm the presence of the tagged protein in your untreated/control samples.
Experimental Workflow & Protocols
aTAG Experimental Workflow
The following diagram illustrates the general workflow for an aTAG targeted protein degradation experiment followed by Western blot analysis.
Caption: Workflow for assessing targeted protein degradation using the aTAG system and Western blot.
Detailed Western Blot Protocol for aTAG Experiments
1. Cell Lysis and Protein Quantification:
-
After treating cells with vehicle, this compound, and aTAG 2139 for the desired time, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to your protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an appropriate percentage polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm successful transfer. Destain with TBST.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-POI or anti-MTH1) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
5. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation with aTAG 2139 | 1. Inactive aTAG 2139: Compound may have degraded due to improper storage. 2. Cell line lacks necessary E3 ligase components: The cell line may not express sufficient levels of Cereblon or other components of the E3 ligase complex. 3. MTH1-tag is inaccessible: The MTH1 tag on the fusion protein may be sterically hindered, preventing aTAG 2139 from binding. 4. Inefficient cellular uptake of aTAG 2139: The compound may not be efficiently entering the cells. 5. Protein has a very long half-life: The incubation time may not be sufficient to observe degradation. | 1. Ensure aTAG 2139 is stored correctly at -20°C. Use a fresh aliquot. 2. Confirm the expression of Cereblon in your cell line via Western blot or qPCR. Consider using a different cell line known to be responsive to Cereblon-based degraders. 3. Consider redesigning the fusion protein with a different linker between the POI and the MTH1 tag. 4. Increase the concentration of aTAG 2139 or the incubation time. 5. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal degradation time. |
| Degradation observed with this compound | 1. Compound toxicity: High concentrations of the negative control may be causing non-specific cell death and protein degradation. 2. Off-target effects: Although designed to be inactive, at high concentrations, this compound might have some residual, non-specific activity. 3. Contamination of this compound stock: The negative control stock may be contaminated with the active aTAG 2139. | 1. Perform a dose-response experiment with this compound to find a concentration that does not cause degradation. Also, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity. 2. Lower the concentration of this compound used. 3. Use a fresh, unopened vial of this compound. |
| Partial degradation with aTAG 2139 | 1. Suboptimal concentration of aTAG 2139: The concentration used may not be sufficient for complete degradation. 2. Short incubation time: The protein may require a longer time for complete degradation. 3. High protein expression level: The amount of MTH1-tagged POI may be too high for the given concentration of the degrader to completely clear. 4. "Hook effect": At very high concentrations, bifunctional degraders can exhibit reduced efficacy due to the formation of binary complexes (degrader-POI or degrader-E3 ligase) instead of the productive ternary complex. | 1. Perform a dose-response experiment to determine the optimal concentration of aTAG 2139 for maximal degradation. 2. Increase the incubation time. 3. If using an overexpression system, consider reducing the amount of plasmid used for transfection. 4. Test a wider range of aTAG 2139 concentrations, including lower concentrations, to see if the degradation efficiency improves. |
| High background on Western blot | 1. Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 2. Primary or secondary antibody concentration is too high: This can lead to non-specific binding. 3. Inadequate washing: Insufficient washing can leave behind unbound antibodies. | 1. Increase the blocking time to 1.5-2 hours at room temperature or block overnight at 4°C. Try a different blocking agent (e.g., BSA instead of milk, or vice versa). 2. Titrate your primary and secondary antibodies to find the optimal dilution. 3. Increase the number and duration of wash steps. |
| Unexpected bands on Western blot | 1. Protein degradation during sample preparation: The POI may be degrading into smaller fragments. 2. Non-specific antibody binding: The primary antibody may be cross-reacting with other proteins. 3. Post-translational modifications: The POI may have modifications that alter its molecular weight. | 1. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. 2. Use a more specific antibody or try a different antibody clone. Include a negative control (e.g., lysate from cells not expressing the tagged protein). 3. Consult the literature for known post-translational modifications of your POI. |
Data Presentation
The following table provides an example of how to present quantitative Western blot data from an aTAG experiment. Band intensities are typically quantified using densitometry software and normalized to a loading control.
| Treatment | Concentration (nM) | Normalized POI Band Intensity (Arbitrary Units) | % Degradation |
| Vehicle (DMSO) | - | 1.00 | 0% |
| This compound | 100 | 0.98 | 2% |
| aTAG 2139 | 1 | 0.45 | 55% |
| aTAG 2139 | 10 | 0.12 | 88% |
| aTAG 2139 | 100 | 0.05 | 95% |
Signaling Pathway & Mechanism of Action
aTAG Mechanism of Action
The aTAG system utilizes a heterobifunctional degrader to induce the degradation of an MTH1-tagged protein of interest.
Caption: aTAG 2139 recruits an MTH1-tagged protein to an E3 ligase, leading to its degradation.
MTH1 and Related Signaling Pathways
MTH1 has been implicated in cancer cell survival and proliferation, and its activity can intersect with major signaling pathways such as the MAPK and PI3K/AKT pathways.
Caption: MTH1 can influence cancer cell proliferation and survival through its interaction with the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT signaling pathways.
aTAG Degrader Technical Support Center
Welcome to the technical support center for aTAG degraders. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of aTAG degraders.
Frequently Asked Questions (FAQs)
Q1: What are aTAG degraders and how do they work?
A1: aTAG (Achilles TAG) degraders are heterobifunctional molecules designed for targeted protein degradation. They function by hijacking the cell's natural protein disposal machinery. The system utilizes the enzyme MTH1 (MutT homolog-1) as a "degron tag" that is fused to a protein of interest (POI). An aTAG degrader molecule has two key components: a ligand that selectively binds to MTH1 and another ligand that recruits an E3 ubiquitin ligase, typically cereblon (CRBN). By bringing the MTH1-tagged protein and the E3 ligase into close proximity, the aTAG degrader facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This technology allows for rapid and selective degradation of virtually any protein that can be tagged with MTH1.
Q2: What are the potential sources of off-target effects with aTAG degraders?
A2: Off-target effects with aTAG degraders can arise from two primary sources:
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Degradation-Dependent Off-Targets: These occur when the aTAG degrader induces the degradation of proteins other than the intended MTH1-tagged target. Since many aTAGs, such as aTAG-2139 and aTAG-4531, use a thalidomide-like ligand to recruit the E3 ligase CRBN, they can also induce the degradation of endogenous proteins that are natural or "neo"-substrates of CRBN.[3] Notable examples of CRBN neosubstrates include the transcription factors IKZF1 (Ikaros), IKZF3 (Aiolos), the translation termination factor GSPT1, and the developmental transcription factor SALL4.
-
Degradation-Independent Off-Targets: These are pharmacological effects of the aTAG molecule itself, independent of its ability to cause protein degradation. These effects could be due to the binding of the MTH1 ligand or the CRBN ligand to other proteins in the cell, potentially inhibiting their function.
Q3: How can I be sure the observed phenotype is due to the degradation of my target protein?
A3: To confirm that the observed cellular phenotype is a direct result of the degradation of your MTH1-tagged protein of interest, it is crucial to include proper controls in your experiments. The most important control is a negative control degrader, such as aTAG 2139-NEG . This molecule binds to MTH1 but is incapable of recruiting CRBN, and therefore does not induce degradation.[3] If the phenotype is still observed with the negative control, it is likely a degradation-independent off-target effect. Additionally, performing a washout experiment, where the degrader is removed from the culture medium and the recovery of the target protein and reversal of the phenotype are monitored, can provide strong evidence for an on-target effect.
Q4: I am observing a decrease in degradation at higher concentrations of my aTAG degrader. What is happening?
A4: This phenomenon is known as the "hook effect" and is a characteristic of many bifunctional degraders. At very high concentrations, the degrader can form binary complexes with either the MTH1-tagged protein or the E3 ligase, rather than the productive ternary complex (MTH1-tagged protein : aTAG degrader : E3 ligase). These non-productive binary complexes compete with the formation of the ternary complex, leading to a decrease in degradation efficiency. To avoid the hook effect, it is essential to perform a full dose-response curve to identify the optimal concentration range for your aTAG degrader.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak degradation of the target protein. | 1. Suboptimal degrader concentration: The concentration may be too low or in the "hook effect" range. 2. Insufficient incubation time: The duration of treatment may not be long enough for degradation to occur. 3. Low expression of the MTH1-tagged protein or CRBN. 4. Degrader instability: The compound may be unstable in your experimental conditions. | 1. Perform a dose-response experiment: Test a wide range of aTAG degrader concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. 2. Conduct a time-course experiment: Harvest cells at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration. 3. Verify expression levels: Use Western blot or other methods to confirm the expression of your MTH1-tagged protein and endogenous CRBN in your cell line. 4. Check compound stability: If possible, use techniques like LC-MS to assess the stability of the aTAG degrader in your culture medium. |
| Observed phenotype does not correlate with target degradation. | 1. Degradation-independent off-target effects: The aTAG molecule may have pharmacological activity unrelated to protein degradation. 2. Degradation of a CRBN neosubstrate: The phenotype may be caused by the degradation of an endogenous protein like IKZF1, GSPT1, or SALL4. | 1. Use a negative control degrader: Treat cells with a non-degrading control like this compound. If the phenotype persists, it is likely a degradation-independent off-target effect. 2. Perform a proteomic analysis: Use mass spectrometry to identify all proteins that are degraded upon treatment with the aTAG degrader. 3. Validate off-target degradation: Use Western blotting to confirm the degradation of known CRBN neosubstrates. |
| High variability between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media can affect experimental outcomes. 2. Inconsistent degrader preparation: Errors in dilution or storage of the aTAG degrader. | 1. Standardize cell culture protocols: Ensure consistent cell seeding densities and use cells within a defined passage number range. 2. Prepare fresh degrader solutions: Prepare fresh dilutions of the aTAG degrader from a concentrated stock for each experiment and store the stock solution as recommended by the manufacturer. |
Data Presentation: Potential Off-Target Effects of CRBN-Recruiting aTAG Degraders
While specific quantitative proteomics data for aTAG degraders is not extensively available in the public domain, the recruitment of the E3 ligase CRBN provides a strong indication of potential off-target protein degradation. The following table summarizes known neosubstrates of CRBN that may be degraded by aTAGs. Researchers should experimentally verify the degradation of these proteins in their specific system.
| Potential Off-Target Protein | UniProt ID | Function | Cellular Consequence of Degradation |
| IKZF1 (Ikaros) | Q13427 | Transcription factor crucial for lymphoid development. | Affects immune cell development and function; can impact JAK/STAT and PI3K signaling pathways. |
| IKZF3 (Aiolos) | Q9UKT9 | Transcription factor involved in B-cell and plasma cell differentiation. | Impacts B-cell maturation and antibody production. |
| GSPT1 | P15170 | Translation termination factor (eRF3a). | Impairs translation termination, leading to ribosomal read-through and activation of the integrated stress response.[3][4] |
| SALL4 | Q9UJQ4 | Developmental transcription factor. | Linked to developmental abnormalities; degradation is a known teratogenic mechanism of thalidomide. |
| CK1α (Casein Kinase 1α) | P48729 | Serine/threonine kinase involved in various cellular processes, including Wnt signaling. | Can affect cell cycle progression and signal transduction pathways. |
| ZFP91 | Q9H7C7 | Zinc finger protein with potential E3 ligase activity. | May influence inflammatory signaling pathways. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis by Western Blot
Objective: To determine the optimal concentration and incubation time for on-target degradation and to initially assess off-target degradation of known CRBN neosubstrates.
Methodology:
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Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treatment:
-
Dose-Response: Treat cells with a range of aTAG degrader concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 24 hours). Include a negative control degrader (e.g., this compound) at the highest concentration.
-
Time-Course: Treat cells with a fixed, optimal concentration of the aTAG degrader and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against your MTH1-tagged protein, known CRBN neosubstrates (e.g., IKZF1, GSPT1), and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: Global Proteomic Analysis for Unbiased Off-Target Identification
Objective: To identify all proteins that are significantly degraded upon treatment with an aTAG degrader.
Methodology:
-
Cell Culture and Treatment: Treat multiple biological replicates of your cell line with the optimal concentration of the aTAG degrader, the negative control degrader, and a vehicle control for the optimal duration determined in Protocol 1.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
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Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each condition with distinct isobaric tags. This allows for multiplexing and accurate relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze by LC-MS/MS to identify and quantify peptides.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins that show a significant and reproducible decrease in abundance in the aTAG degrader-treated samples compared to the controls. These are your potential on- and off-target proteins.
Visualizations
Caption: Mechanism of action of aTAG degraders.
Caption: Troubleshooting workflow for aTAG degrader off-target effects.
Caption: Signaling pathways affected by CRBN neosubstrate degradation.
References
optimizing aTAG 2139-NEG incubation time
Welcome to the technical support center for the aTAG system. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to support your experiments with aTAG 2139-NEG.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in an experiment?
A1: this compound is the negative control compound for aTAG 2139, a potent and selective degrader of MTH1 (MutT homolog-1) fusion proteins.[1][2] aTAG 2139 is a heterobifunctional molecule that links an MTH1-binding ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of the MTH1-fusion protein of interest.[2] In contrast, this compound binds to MTH1 but does not recruit the E3 ligase, and therefore does not induce degradation of the target protein.[1] Its purpose is to serve as a control to distinguish the effects of MTH1 binding from the effects of protein degradation.
Q2: What is the recommended starting incubation time for this compound?
A2: As a negative control, the incubation time for this compound should mirror the incubation time used for the active degrader, aTAG 2139. A standard starting point for aTAG 2139 is a 4-hour incubation, as this has been shown to induce potent and selective degradation of MTH1 fusion proteins.[3] However, the optimal incubation time can vary depending on the specific cell line, the expression level of the target protein, and the experimental goals. Therefore, it is recommended to perform a time-course experiment to determine the optimal incubation period for your specific system.
Q3: Why is it important to include this compound in my experiment?
A3: Including this compound is crucial for validating that the observed cellular phenotype is a direct result of the degradation of the target protein and not due to other off-target effects of the compound or the binding to MTH1 alone. By comparing the results from cells treated with aTAG 2139 to those treated with this compound, you can confidently attribute the observed effects to the degradation of the MTH1-fusion protein.
Q4: What is the mechanism of the aTAG system?
A4: The aTAG system is a targeted protein degradation platform that allows for the specific degradation of a protein of interest (POI). This is achieved by expressing the POI as a fusion protein with the MTH1 tag. The aTAG degrader, a heterobifunctional molecule, then binds to both the MTH1 tag and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the MTH1-tagged protein, marking it for degradation by the proteasome.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed with aTAG 2139, but a phenotype is seen with both aTAG 2139 and this compound. | The observed phenotype is likely due to MTH1 binding or off-target effects, not degradation. | This highlights the importance of the negative control. The phenotype is independent of protein degradation. |
| Inconsistent results between experiments. | - Variation in cell density or health.- Inconsistent incubation times or temperatures.- Reagent variability (e.g., passage number of cells, compound dilution). | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Use a calibrated incubator and a precise timer for incubations.- Maintain a consistent cell passage number and prepare fresh compound dilutions for each experiment. |
| High background in Western blot analysis. | - Insufficient washing.- Non-specific antibody binding. | - Increase the number and duration of wash steps.- Use a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.- Titrate the primary and secondary antibodies to determine the optimal concentration. |
Experimental Protocols
Optimizing Incubation Time for aTAG 2139 and this compound
This protocol outlines a time-course experiment to determine the optimal incubation time for inducing the degradation of an MTH1-fusion protein with aTAG 2139 and the corresponding negative control, this compound.
Objective: To identify the incubation time that results in the most significant and consistent degradation of the target protein with aTAG 2139, while showing no degradation with this compound.
Materials:
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Cells expressing the MTH1-fusion protein of interest
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aTAG 2139
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This compound
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DMSO (vehicle control)
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Cell culture medium
-
6-well plates
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the protein of interest or the MTH1 tag
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Loading control antibody (e.g., anti-GAPDH, anti-tubulin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed cells expressing the MTH1-fusion protein in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare stock solutions of aTAG 2139 and this compound in DMSO. A typical stock concentration is 10 mM.
-
On the day of the experiment, dilute the compounds in pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
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Aspirate the old medium from the cells and replace it with the medium containing the compounds or vehicle.
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Incubate the plates at 37°C for a range of time points. A suggested time course is: 0, 1, 2, 4, 8, 16, and 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
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Plot the normalized target protein levels against the incubation time for each treatment condition (aTAG 2139, this compound, and vehicle).
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Quantitative Data Summary
| Parameter | aTAG 2139 | This compound |
| Target | MTH1-Fusion Protein | MTH1-Fusion Protein |
| Mechanism | Induces Proteasomal Degradation | Binds MTH1, No Degradation |
| Typical Incubation Time | 4 hours[3] | Matched to aTAG 2139 |
| Expected Outcome | Degradation of Target Protein | No Degradation of Target Protein |
References
aTAG 2139-NEG Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues with aTAG 2139-NEG. Our aim is to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to a maximum concentration of 100 mM. For optimal results, ensure you are using high-purity, anhydrous DMSO.
Q2: My this compound is not dissolving completely in DMSO, even at lower concentrations. What could be the issue?
A2: If you are experiencing incomplete dissolution, consider the following troubleshooting steps:
-
Vortexing and Sonication: Ensure the solution is thoroughly mixed. Vortex the solution for several minutes. If crystals persist, brief sonication in a water bath can aid dissolution.
-
Warming: Gently warm the solution to 37°C. This can help increase the solubility of the compound. Do not overheat, as it may risk degradation.
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Solvent Quality: The presence of water in DMSO can significantly reduce the solubility of many organic compounds. Use fresh, anhydrous DMSO (<0.05% water).
-
Compound Purity: Verify the purity of your this compound from the Certificate of Analysis (CoA) provided with your batch.
Q3: Can I use other solvents like PBS, ethanol, or water to dissolve this compound?
A3: It is not recommended to use aqueous buffers like PBS, ethanol, or water as the primary solvent for this compound. This compound is a hydrophobic molecule and is expected to have very low solubility in aqueous solutions. For cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous cell culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, follow the detailed protocol below. The molecular weight of this compound is 796.84 g/mol .
Data Presentation: Solubility and Stock Solution Preparation
This compound Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 79.68 |
Table 1: Solubility of this compound in DMSO.
Stock Solution Preparation Volumes for this compound (MW: 796.84)
| Desired Concentration | Volume of DMSO to add to 1 mg | Volume of DMSO to add to 5 mg |
| 1 mM | 1.255 mL | 6.275 mL |
| 5 mM | 251 µL | 1.255 mL |
| 10 mM | 125.5 µL | 627.5 µL |
| 50 mM | 25.1 µL | 125.5 µL |
| 100 mM | 12.55 µL | 62.75 µL |
Table 2: Recommended volumes of DMSO for preparing stock solutions of this compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
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Weigh the Compound: Accurately weigh out your desired amount of this compound. For example, 1 mg.
-
Add Solvent: To the vial containing 1 mg of this compound, add 125.5 µL of anhydrous DMSO.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. If necessary, sonicate for 5 minutes in a room temperature water bath.
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Storage: Store the stock solution at -20°C as recommended. When required for an experiment, thaw the stock solution and dilute it to the final working concentration in your cell culture medium or assay buffer.
Visualization of the aTAG System
This compound serves as a negative control for aTAG 2139, which is a component of the aTAG degradation platform.[1] This system is designed for targeted protein degradation. The following diagram illustrates the general mechanism of action of the aTAG system.
Caption: Workflow of the aTAG protein degradation system and the role of this compound.
References
MTH1 Fusion Protein Expression: A Technical Support Center
Welcome to the technical support center for MTH1 fusion protein expression. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during the expression and purification of MTH1 fusion proteins.
I. Frequently Asked Questions (FAQs)
Q1: What is MTH1 and why is it a target of interest?
A1: MTH1 (MutT Homolog 1), also known as NUDT1, is a pyrophosphatase that plays a crucial role in sanitizing the nucleotide pool within cells. It specifically hydrolyzes oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, converting them into their monophosphate forms.[1][2] This action prevents the incorporation of damaged nucleotides into DNA, thereby safeguarding genomic integrity.[1][2] In the context of cancer, tumor cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased burden of oxidized nucleotides.[3] These cancer cells become highly dependent on MTH1 to prevent the accumulation of DNA damage and subsequent cell death.[3] This dependency makes MTH1 an attractive therapeutic target for cancer treatment.
Q2: What are the common fusion tags used for MTH1 expression and what are their pros and cons?
A2: Common fusion tags for MTH1 expression in E. coli include Polyhistidine (His-tag) and Maltose-Binding Protein (MBP).
| Fusion Tag | Pros | Cons |
| His-tag | Small size, minimal interference with protein structure and function. Well-established purification protocols using Immobilized Metal Affinity Chromatography (IMAC). | Can sometimes be inaccessible for purification if buried within the folded protein. May not significantly enhance solubility. |
| MBP-tag | Significantly enhances the solubility of fusion proteins.[4] Can aid in proper folding. Provides an affinity handle for purification on amylose (B160209) resin. | Large size (~42 kDa) which can impact overall yield and may need to be cleaved. Cleavage can sometimes lead to precipitation of the target protein if it is inherently insoluble. |
Q3: What are the typical expression yields for recombinant MTH1 in E. coli?
A3: Obtaining precise, universal yield data for recombinant MTH1 is challenging as it is highly dependent on the specific construct, expression conditions, and fusion tag used. However, based on general protein expression literature and commercially available protein information, yields can be estimated. For illustrative purposes, the following table provides a range of expected yields under different conditions. Researchers should perform small-scale optimization experiments to determine the best conditions for their specific MTH1 construct.
| Fusion Tag | Temperature (°C) | IPTG (mM) | Induction Time (hr) | Expected Yield (mg/L of culture) |
| His-tag | 37 | 0.5 - 1.0 | 3 - 4 | 1 - 5 |
| His-tag | 18 - 25 | 0.1 - 0.4 | 16 - 24 | 5 - 15 |
| MBP-tag | 37 | 0.5 - 1.0 | 3 - 4 | 5 - 10 |
| MBP-tag | 18 - 25 | 0.1 - 0.4 | 16 - 24 | 10 - 30+ |
Note: This data is illustrative and serves as a starting point for optimization. Actual yields may vary.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during MTH1 fusion protein expression and purification.
Problem 1: Low or No MTH1 Fusion Protein Expression
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Codon Bias: The MTH1 gene from a eukaryotic source may contain codons that are rare in E. coli, leading to translational stalling. | Solution: Synthesize a codon-optimized version of the MTH1 gene for E. coli expression. |
| Plasmid Integrity: Errors in the plasmid sequence (e.g., frameshift mutations, premature stop codons) can prevent full-length protein expression. | Solution: Sequence the entire expression construct to verify the integrity and reading frame of the MTH1 gene and fusion tag. |
| Toxicity of MTH1: Overexpression of MTH1 may be toxic to the E. coli host cells, leading to poor growth and low protein yield. | Solutions: - Use a lower concentration of the inducer (e.g., 0.05-0.1 mM IPTG). - Induce expression at a lower temperature (e.g., 16-20°C) for a longer period (e.g., overnight). - Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction. - Switch to a host strain designed for the expression of toxic proteins, such as BL21(AI) or C41(DE3). |
| Inefficient Induction: The inducer concentration or induction time may not be optimal. | Solution: Perform a small-scale induction optimization experiment, varying the IPTG concentration (e.g., 0.1, 0.4, 1.0 mM) and induction time (e.g., 4 hours, overnight). |
| mRNA Instability: The 5' end of the MTH1 mRNA may form a secondary structure that hinders ribosome binding. | Solution: Analyze the mRNA secondary structure using online tools and, if necessary, introduce silent mutations in the first few codons to disrupt inhibitory structures. |
Problem 2: MTH1 Fusion Protein is Insoluble (Inclusion Bodies)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Expression Rate: Rapid, high-level expression can overwhelm the cellular folding machinery, leading to protein aggregation. | Solutions: - Lower the induction temperature to 16-25°C to slow down protein synthesis and allow more time for proper folding. - Reduce the inducer concentration (e.g., 0.05-0.2 mM IPTG). |
| Lack of a Solubility-Enhancing Tag: The MTH1 protein may be inherently prone to aggregation when expressed in E. coli. | Solution: Fuse MTH1 to a highly soluble protein tag, such as Maltose-Binding Protein (MBP).[4] |
| Suboptimal Lysis Buffer: The composition of the lysis buffer may not be conducive to maintaining protein solubility. | Solutions: - Include additives in the lysis buffer such as: - 5-10% glycerol (B35011) to stabilize the protein. - 0.1-0.5% Triton X-100 or Tween-20 to reduce non-specific hydrophobic interactions. - 250-500 mM NaCl to minimize ionic interactions. - 1-5 mM DTT or β-mercaptoethanol if disulfide bond formation is an issue. |
| Inclusion Body Solubilization and Refolding: If the protein is consistently expressed in inclusion bodies, purification under denaturing conditions may be necessary. | Solution: Solubilize the inclusion bodies using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride, followed by a refolding protocol (e.g., dialysis against a series of buffers with decreasing denaturant concentration). |
Problem 3: MTH1 Fusion Protein is Unstable and Degrades
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protease Degradation: Host cell proteases can degrade the MTH1 fusion protein during expression and purification. | Solutions: - Add a protease inhibitor cocktail to the lysis buffer. - Perform all purification steps at 4°C to minimize protease activity. - Use a protease-deficient E. coli strain (e.g., BL21(DE3) pLysS). |
| Inherent Instability of the Fusion Construct: The fusion of MTH1 to a tag can sometimes result in a conformation that is susceptible to proteolysis. | Solutions: - Change the position of the fusion tag from the N-terminus to the C-terminus, or vice versa. - Introduce a flexible linker (e.g., a series of glycine (B1666218) and serine residues) between MTH1 and the fusion tag. |
Problem 4: Issues with Affinity Tag Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccessible His-tag: The His-tag may be buried within the folded MTH1 fusion protein, preventing its interaction with the IMAC resin. | Solutions: - Perform purification under denaturing conditions (with 6-8M urea or 6M guanidine-HCl) to expose the tag. - Move the His-tag to the other terminus of the protein. - Add a flexible linker between the MTH1 protein and the His-tag. |
| Non-specific Binding to Affinity Resin: Host cell proteins may co-purify with the MTH1 fusion protein. | Solutions: - For His-tagged proteins, include a low concentration of imidazole (B134444) (10-20 mM) in the lysis and wash buffers. - For MBP-tagged proteins, ensure a stringent wash with the binding buffer before elution with maltose. - Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt ionic interactions. |
| Poor Binding to Affinity Resin: The MTH1 fusion protein does not bind efficiently to the affinity column. | Solutions: - Ensure the pH of the lysis and binding buffers is optimal for the affinity tag (e.g., pH 7.5-8.0 for His-tags). - Check for the presence of agents that interfere with binding (e.g., EDTA or DTT for IMAC, glucose for amylose resin). - Increase the incubation time of the lysate with the resin (batch binding). |
| Protein Precipitation During Elution: The MTH1 fusion protein precipitates upon elution from the affinity column. | Solutions: - Elute into a buffer containing stabilizing agents like glycerol (10-20%) or L-arginine (50-100 mM). - Perform a gradient elution instead of a step elution to collect the protein at a lower, less concentrated peak. |
III. Experimental Protocols
Protocol 1: Expression of His-tagged MTH1 in E. coli
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Transformation: Transform the MTH1 expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
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Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).
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Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
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Induction: Cool the culture to the desired induction temperature (e.g., 18°C or 37°C). Add IPTG to the final desired concentration (e.g., 0.4 mM).
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Incubation: Continue to incubate with shaking for the desired time (e.g., 4 hours at 37°C or overnight at 18°C).
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Purification of His-tagged MTH1 using FPLC
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.45 µm filter.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
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Elute the MTH1 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol) using a linear gradient or a step elution.
-
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing pure MTH1.
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Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
IV. Visualizations
MTH1 Experimental Workflow
A typical workflow for MTH1 fusion protein expression and purification.
MTH1 Signaling Pathway in Oxidative Stress
MTH1's role in preventing DNA damage from oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-level expression of soluble protein in Escherichia coli using a His6-tag and maltose-binding-protein double-affinity fusion system - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected phenotype with aTAG 2139-NEG control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes with the aTAG 2139-NEG control in their experiments.
Troubleshooting Guide: Unexpected Phenotype with this compound Control
An unexpected phenotype observed with the this compound control can be perplexing, as this molecule is designed to be inactive in promoting protein degradation. This guide provides a systematic approach to troubleshooting such occurrences.
Logical Flow for Troubleshooting
The following diagram outlines a step-by-step process to diagnose the potential source of the unexpected phenotype.
Technical Support Center: Validating the Inactivity of aTAG 2139-NEG
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimentally validating the inactivity of aTAG 2139-NEG, the negative control for the aTAG 2139 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a non-degrading control molecule for aTAG 2139. It is designed to bind to the MTH1 tag fused to a protein of interest (POI) but is incapable of inducing its degradation.[1] Using this compound is crucial to demonstrate that the observed degradation of the MTH1-tagged POI is a specific result of the aTAG 2139-mediated recruitment of the E3 ubiquitin ligase Cereblon (CRBN) and not due to off-target effects of the chemical scaffold.
Q2: What is the molecular difference between aTAG 2139 and this compound?
A2: aTAG 2139 is a heterobifunctional molecule composed of a ligand that binds to MTH1 and a ligand that recruits the CRBN E3 ligase.[2] this compound also binds to MTH1 with a similar affinity (Ki of 2.0 nM).[3] However, the CRBN-recruiting moiety in this compound has been chemically modified. Specifically, the glutarimide (B196013) moiety that binds to CRBN is methylated. This methylation prevents the binding of this compound to CRBN, thus rendering the molecule incapable of forming the ternary complex required for ubiquitination and subsequent proteasomal degradation of the target protein.
Q3: What is the expected outcome of a successful experiment using this compound?
A3: In a typical experiment, cells expressing an MTH1-tagged protein of interest are treated with aTAG 2139, this compound, and a vehicle control (e.g., DMSO). The expected outcome is a significant reduction in the levels of the MTH1-tagged protein in the aTAG 2139-treated cells, while the protein levels in the this compound and vehicle-treated cells remain unchanged. This would be visualized, for example, by Western blotting.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Partial degradation observed with this compound. | 1. Compound stability/integrity: The this compound may have degraded or been contaminated with the active aTAG 2139. 2. Off-target effects: At very high concentrations, the chemical scaffold might have some inherent, non-CRBN mediated effects on protein stability. 3. Cellular context: Certain cell lines might have unique pathways that are sensitive to the compound's structure. | 1. Verify compound integrity: Use a fresh, validated stock of this compound. Confirm the correct molecular weight via mass spectrometry if possible. 2. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration for both aTAG 2139 and this compound. Use the lowest effective concentration of aTAG 2139 and a corresponding concentration of this compound. 3. Test in a different cell line: If the issue persists, try validating the compounds in a different, well-characterized cell line. |
| No degradation observed with aTAG 2139. | 1. MTH1 tag inaccessible: The MTH1 tag on the fusion protein may be sterically hindered, preventing aTAG 2139 binding. 2. Inefficient ternary complex formation: The geometry of the fusion protein might prevent the productive formation of the MTH1-aTAG-CRBN complex. 3. Low proteasome activity: The cells may have compromised proteasome function. 4. Compound inactivity: The aTAG 2139 may be degraded or inactive. | 1. Re-design fusion protein: Consider changing the linker length or position of the MTH1 tag. 2. Confirm MTH1 binding: If possible, perform a biophysical assay (e.g., ITC, SPR) to confirm the binding of aTAG 2139 to the MTH1-fusion protein. 3. Include a positive control for proteasome activity: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside aTAG 2139. This should "rescue" any degradation, confirming that the pathway is active. 4. Use a fresh, validated stock of aTAG 2139. |
| High background in Western blot. | 1. Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking: The membrane may not be adequately blocked. 3. Suboptimal antibody concentration: The antibody concentration may be too high. | 1. Validate antibody: Use a well-validated antibody specific for the protein of interest or the MTH1 tag. 2. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 3. Titrate antibody: Perform an antibody titration to find the optimal concentration that gives a strong signal with low background. |
Data Presentation
While a direct side-by-side Western blot comparison of aTAG 2139 and this compound from a single peer-reviewed publication was not available at the time of this writing, the expected results can be summarized as follows:
Table 1: Expected Protein Levels in a Validation Experiment
| Treatment | Target Protein Level (relative to Vehicle) | Expected Outcome |
| Vehicle (e.g., DMSO) | 100% | Baseline protein level |
| aTAG 2139 | < 20% | Significant degradation |
| This compound | ~100% | No degradation |
These expected outcomes are based on the known mechanisms of action of aTAG 2139 as a degrader and this compound as its inactive counterpart.
Experimental Protocols
Protocol 1: Western Blot Analysis of MTH1-Tagged Protein Degradation
This protocol describes a typical experiment to validate the activity of aTAG 2139 and the inactivity of this compound.
1. Cell Culture and Seeding:
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Culture cells expressing the MTH1-tagged protein of interest in appropriate media.
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.
2. Compound Preparation:
-
Prepare stock solutions of aTAG 2139 and this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solutions in cell culture media to the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM). Also prepare a vehicle control with the same final concentration of DMSO.
3. Cell Treatment:
-
Remove the old media from the cells and replace it with the media containing the compounds or vehicle.
-
Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).
4. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
6. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
7. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest or the MTH1 tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.
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Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
aTAG System Signaling Pathway
Caption: aTAG System Mechanism and Negative Control Logic.
Experimental Workflow
Caption: Experimental workflow for validating this compound inactivity.
References
Technical Support Center: Cell Viability Assays with aTAG 2139-NEG
Welcome to the technical support center for cell viability assays involving the aTAG protein degradation platform. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments using aTAG 2139-NEG and the broader aTAG system.
Understanding the aTAG System and this compound
The aTAG system is a targeted protein degradation technology that enables the selective removal of a protein of interest (POI) from a cell. This is achieved by fusing the POI with a small protein tag, MTH1. The active degrader molecule, aTAG 2139, is a heterobifunctional molecule that binds to both the MTH1 tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged POI.
This compound serves as a crucial negative control in these experiments. It is structurally similar to aTAG 2139 and can bind to the MTH1 tag; however, it lacks the ability to recruit the E3 ligase and therefore does not induce degradation of the target protein.[1][2] The primary purpose of using this compound is to differentiate between the phenotypic effects caused by the degradation of the target protein and any off-target or non-specific effects of the chemical compound itself.
dot
Figure 1. Workflow of the aTAG Protein Degradation System.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in my cell viability assay?
A1: this compound is an essential negative control. Since it binds to the MTH1-tagged protein of interest without causing its degradation, it allows you to distinguish between the effects on cell viability that are a direct result of degrading the target protein and any non-specific effects of the compound. If you observe a change in cell viability with your active degrader (aTAG 2139) but not with this compound, it strongly suggests the effect is due to the degradation of your target protein.
Q2: I am observing cytotoxicity with my this compound control. What could be the reason?
A2: While this compound is designed to be inactive in terms of degradation, it is still a chemical compound that could exert off-target effects at high concentrations, leading to cytotoxicity. It is crucial to perform a dose-response experiment with both aTAG 2139 and this compound to identify a concentration range where the active compound shows a significant effect on cell viability while the negative control has minimal impact.
Q3: How do I interpret my cell viability data when using aTAG 2139 and this compound?
A3: Your data should be analyzed by comparing the cell viability in response to aTAG 2139 with that of this compound at the same concentrations. The "therapeutic window" for your experiment is the concentration range where aTAG 2139 significantly reduces cell viability (due to target degradation) while this compound shows little to no effect.
Q4: What are some common cell viability assays that are compatible with the aTAG system?
A4: Standard cell viability assays are generally compatible with the aTAG system. These include:
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MTT/XTT/WST-1 assays: These colorimetric assays measure the metabolic activity of cells.
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ATP-based assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP, which correlates with the number of viable cells.
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Real-time viability assays: These assays allow for the continuous monitoring of cell viability over time.
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Dye exclusion assays (e.g., Trypan Blue): This method distinguishes between viable and non-viable cells based on membrane integrity.
Troubleshooting Guide
This guide addresses common issues that may arise during cell viability experiments using the aTAG system.
| Problem | Possible Cause | Recommended Solution |
| High background cytotoxicity with this compound | The concentration of this compound is too high, leading to off-target effects. | Perform a dose-response curve for both aTAG 2139 and this compound to determine the optimal concentration with a clear window between target-specific and non-specific effects. Start with a lower concentration range. |
| The cell line is particularly sensitive to the chemical scaffold of the aTAG compounds. | If possible, test in a different cell line to see if the effect is cell-type specific. Ensure that the final DMSO concentration in your assay is consistent across all conditions and is at a non-toxic level (typically <0.5%). | |
| No difference in cell viability between aTAG 2139 and this compound | The target protein may not be essential for cell viability in the chosen cell line or under the specific experimental conditions. | Confirm the role of your target protein in cell viability through other methods like siRNA or CRISPR-mediated knockout. |
| Inefficient degradation of the MTH1-fusion protein. | Verify the expression of your MTH1-fusion protein by Western blot or flow cytometry. Confirm the degradation of the target protein by Western blot after treatment with aTAG 2139. Optimize the treatment time and concentration of aTAG 2139. | |
| The "Hook Effect": at very high concentrations, the active degrader can inhibit the formation of the ternary complex (E3 ligase-degrader-target), leading to reduced degradation. | Perform a full dose-response curve, including lower concentrations, to see if degradation and the effect on cell viability improve at lower concentrations. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting for dispensing cells. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly and use fresh tips for each replicate. |
dot
Figure 2. Troubleshooting flowchart for cell viability assays with aTAG compounds.
Experimental Protocols
General Cell Viability Assay Protocol (using a luminescence-based ATP assay)
This protocol provides a general framework. Specific details may need to be optimized for your cell line and experimental setup.
Materials:
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Cells expressing the MTH1-fusion protein of interest
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Complete cell culture medium
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aTAG 2139 and this compound stock solutions (e.g., 10 mM in DMSO)
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96-well white, clear-bottom tissue culture plates
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
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Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
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Harvest and count cells.
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Resuspend cells in a complete culture medium to the desired density.
-
Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of aTAG 2139 and this compound in a complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Add the diluted compounds to the respective wells. The final volume in each well should be 200 µL.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percent viability against the log of the compound concentration to generate dose-response curves for both aTAG 2139 and this compound.
-
Western Blot Protocol to Confirm Protein Degradation
Materials:
-
Cells expressing the MTH1-fusion protein
-
aTAG 2139 and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein or a tag, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of aTAG 2139, this compound, and vehicle control for the chosen duration.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Compare the band intensity of the MTH1-fusion protein in the aTAG 2139-treated samples to the this compound and vehicle-treated samples to confirm degradation.
-
Ensure the loading control shows equal protein loading across all lanes.
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Quantitative Data Summary
While specific quantitative data for this compound in cell viability assays is not extensively published, the following table provides a conceptual framework for expected results based on the mechanism of action of the aTAG system. Researchers should generate their own data following the protocols outlined above.
| Compound | Concentration | Expected % Cell Viability (Relative to Vehicle) | Rationale |
| Vehicle (DMSO) | - | 100% | Baseline cell viability. |
| aTAG 2139 | Low (e.g., 1-10 nM) | 80-90% | Minimal effect at sub-optimal degradation concentrations. |
| Medium (e.g., 10-100 nM) | 40-60% | Significant decrease in viability due to target protein degradation. | |
| High (e.g., >1 µM) | <40% | Potentially increased cytotoxicity, possibly with off-target effects. | |
| This compound | Low (e.g., 1-100 nM) | 95-100% | No degradation, minimal to no effect on viability. |
| High (e.g., >1 µM) | 80-95% | Potential for slight, non-specific cytotoxicity at high concentrations. |
Note: These are hypothetical values and will vary depending on the target protein, cell line, and assay conditions.
References
Validation & Comparative
A Head-to-Head Comparison: aTAG 2139 vs. aTAG 2139-NEG in Targeted Protein Degradation
For researchers, scientists, and professionals in drug development, the ability to precisely control protein levels is a critical tool. The AchillesTAG (aTAG) system offers a powerful method for inducing targeted protein degradation. This guide provides an objective comparison of the active degrader, aTAG 2139, and its corresponding negative control, aTAG 2139-NEG, supported by experimental data and detailed protocols to inform your research.
The aTAG technology is a chemical genetic approach that enables the rapid and selective degradation of a protein of interest (POI). This is achieved by fusing the POI to the MTH1 (MutT homolog-1) protein, which serves as a "degron tag." The aTAG degrader molecule then acts as a heterobifunctional linker, bringing the MTH1-tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the fusion protein by the proteasome.
aTAG 2139 is a potent degrader that recruits the MTH1 fusion protein to the Cereblon (CRBN) E3 ligase. In contrast, this compound is an indispensable experimental control. It is designed to bind to the MTH1 tag with similar affinity as aTAG 2139 but is incapable of recruiting the E3 ligase, and therefore does not induce protein degradation. The use of this negative control is crucial to ensure that any observed phenotype is a direct result of the degradation of the target protein and not due to off-target effects of the degrader molecule itself.
Quantitative Comparison of aTAG 2139 and this compound
The following table summarizes the key quantitative parameters for aTAG 2139 and this compound, providing a clear comparison of their biochemical and cellular activities.
| Parameter | aTAG 2139 | This compound | Reference |
| Mechanism of Action | Induces proteasomal degradation of MTH1 fusion proteins by recruiting CRBN E3 ligase. | Binds to MTH1 but does not recruit CRBN E3 ligase; does not induce degradation. | |
| DC50 (Degradation Concentration 50%) | 0.27 nM (in Jurkat cells after 4h incubation) | Not Applicable (no degradation activity) | [1][2][3][4] |
| Dmax (Maximum Degradation) | 92.1% (in Jurkat cells after 4h incubation) | Not Applicable (no degradation activity) | [1][2][3][4] |
| Ki (Binding Affinity for MTH1) | 2.1 nM | 2.0 nM | [5] |
Signaling Pathway and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the mechanism of action of aTAG 2139 and a typical experimental workflow for evaluating its effects.
Caption: Mechanism of aTAG 2139-mediated protein degradation.
Caption: General experimental workflow for comparing aTAG effects.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to compare aTAG 2139 and this compound.
Generation of MTH1-Fusion Protein Expressing Cell Lines via CRISPR/Cas9
This protocol outlines the steps for creating a stable cell line endogenously expressing the protein of interest fused to the MTH1 tag.
-
gRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting the desired genomic locus for the MTH1 tag insertion (e.g., C-terminus of the POI).
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Donor Template: Synthesize a single-stranded DNA (ssDNA) donor template containing the MTH1 tag sequence flanked by homology arms (~50-100 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the sgRNA with Cas9 nuclease to form the RNP complex.
-
Transfection: Co-transfect the RNP complex and the ssDNA donor template into the target cells using electroporation or a suitable transfection reagent.
-
Single-Cell Cloning: After recovery, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Screening and Validation: Screen the resulting clones by PCR and Sanger sequencing to identify those with the correct in-frame insertion of the MTH1 tag. Confirm the expression of the MTH1-fusion protein by Western blot.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of the MTH1-fusion protein following treatment with aTAG compounds.
-
Cell Treatment: Plate MTH1-fusion protein expressing cells and treat with varying concentrations of aTAG 2139 or this compound for the desired duration (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the protein of interest or the MTH1 tag. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.
Cell Viability Assay
This assay determines the cytotoxic effects of the aTAG compounds.
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
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Compound Treatment: Treat cells with a serial dilution of aTAG 2139 or this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to demonstrate the aTAG 2139-dependent interaction between the MTH1-fusion protein and the CRBN E3 ligase.
-
Cell Treatment: Treat MTH1-fusion protein expressing cells with aTAG 2139, this compound, or vehicle for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
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Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest or the MTH1 tag, pre-coupled to protein A/G magnetic beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the MTH1-fusion protein and the CRBN E3 ligase. An interaction is confirmed if CRBN is detected in the aTAG 2139-treated sample but not in the this compound or vehicle-treated samples.
By utilizing the information and protocols in this guide, researchers can effectively employ the aTAG system to study the function of their protein of interest with high specificity and temporal control. The direct comparison of aTAG 2139 and its inactive control, this compound, is fundamental to the rigorous interpretation of experimental outcomes in the field of targeted protein degradation.
References
Validating Target Degradation: A Comparative Guide to aTAG 2139-NEG
In the rapidly evolving field of targeted protein degradation (TPD), the ability to confidently validate that the observed phenotype is a direct result of the degradation of the protein of interest (POI) is paramount. The AchillesTAG (aTAG) system offers a powerful method for rapid and specific protein knockdown. A key component of this system is the negative control, aTAG 2139-NEG, which is essential for rigorous experimental validation. This guide provides a comprehensive comparison of aTAG 2139 and its inactive counterpart, this compound, alongside other degradation systems, supported by experimental data and detailed protocols.
The aTAG System: Mechanism of Action
The aTAG system is a chemical-genetic tool that enables the degradation of any intracellular protein.[1] This is achieved by fusing the POI with the MTH1 (MutT homolog-1) protein, which serves as a "degron tag".[1] The addition of a small molecule degrader, aTAG 2139, which is a heterobifunctional molecule, recruits the MTH1-tagged POI to the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This induced proximity leads to the polyubiquitination of the fusion protein and its subsequent degradation by the proteasome.[1]
This compound serves as the crucial negative control in this system.[4] It is structurally analogous to aTAG 2139 and retains its ability to bind to MTH1.[4] However, a critical modification to its CRBN-binding moiety renders it incapable of recruiting the E3 ligase, thus preventing protein degradation. This allows researchers to distinguish between the effects of target degradation and potential off-target effects of the small molecule itself.
Performance Comparison: aTAG 2139 vs. This compound
The efficacy of aTAG 2139 and the inactivity of this compound are demonstrated by quantitative biochemical and cellular assays. The key performance metrics are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) for the active compound, and the binding affinity (Ki) for the negative control.
| Compound | Target | DC50 | Dmax | Ki (for MTH1) | E3 Ligase Recruitment | Degradation Activity |
| aTAG 2139 | MTH1-fusion proteins | 0.27 nM[2][3] | 92.1%[2][3] | Not reported | Yes (CRBN) | Yes |
| This compound | MTH1-fusion proteins | Not Applicable | Not Applicable | 2.0 nM[4] | No | No[4] |
Comparison with Other TAG Degradation Systems
The aTAG system is one of several available TAG-based degradation platforms. The dTAG (degradation TAG) and BromoTag systems are notable alternatives, each with its own unique tag, degrader, and E3 ligase recruiter.
| Feature | aTAG System | dTAG System | BromoTag System |
| Degron Tag | MTH1[1] | FKBP12(F36V) mutant[5] | Brd4BD2 L387A mutant[5][6] |
| Degrader(s) | aTAG 2139, aTAG 4531[1] | dTAG-13, dTAG-47 (CRBN); dTAGV-1 (VHL)[6] | BromoTag AGB1, AGB3 (VHL)[6] |
| E3 Ligase Recruited | CRBN[1] | CRBN or VHL[6] | VHL[5][6] |
| Negative Control(s) | This compound[6] | dTAG-13-NEG, dTAG-47-NEG, dTAGV-1-NEG[6] | BromoTag cis-AGB1[6] |
| Key Advantages | MTH1 is a non-essential protein with no known phenotype upon loss.[1] | Well-established with multiple degrader options for different E3 ligases. | Orthogonal to CRBN-based systems. |
Experimental Protocols
Generation of an MTH1-tagged Cell Line via CRISPR/Cas9
This protocol outlines the essential steps for endogenously tagging a protein of interest with MTH1 using CRISPR/Cas9-mediated homology-directed repair (HDR).
Materials:
-
Cas9 nuclease
-
Synthetic single-guide RNA (sgRNA) targeting the genomic locus of the POI
-
Single-stranded donor oligonucleotide (ssODN) HDR template containing the MTH1 tag sequence flanked by homology arms
-
Appropriate cell line and culture reagents
-
Transfection reagent
Procedure:
-
Design: Design an sgRNA that targets the C-terminus of the POI, just before the stop codon. Design an ssODN that contains the MTH1 tag sequence, preceded by a linker sequence, and flanked by 50-100 base pairs of homology arms corresponding to the genomic sequence on either side of the cut site.
-
Cell Preparation: Culture the cells to be edited and ensure they are healthy and in the logarithmic growth phase.
-
Transfection: Co-transfect the cells with the Cas9 nuclease, sgRNA, and ssODN HDR template using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
Clonal Selection: After transfection, allow the cells to recover and then perform single-cell sorting or limiting dilution to isolate and expand individual clones.
-
Verification: Screen the resulting clones for successful integration of the MTH1 tag by PCR and Sanger sequencing of the genomic locus. Further confirm the expression of the MTH1-tagged protein at the correct molecular weight by Western blotting using an antibody against the POI or MTH1.
Validating Target Degradation using aTAG 2139 and this compound
This protocol describes how to perform a dose-response experiment to validate the degradation of an MTH1-tagged POI.
Materials:
-
MTH1-tagged cell line
-
aTAG 2139
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed the MTH1-tagged cells in a multi-well plate at a density that will ensure they are sub-confluent at the time of harvesting.
-
Compound Treatment: Prepare serial dilutions of aTAG 2139 and this compound in cell culture medium. Also, prepare a vehicle control (DMSO). Aspirate the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) to allow for protein degradation.
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse them directly in the wells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Normalize the protein concentrations of the lysates and perform Western blotting to detect the levels of the MTH1-tagged POI. Use an antibody against the POI or a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Data Analysis: Quantify the band intensities from the Western blot and normalize the POI levels to the loading control. Plot the percentage of remaining protein against the compound concentration to generate dose-response curves and determine the DC50 for aTAG 2139. The this compound should show no degradation at all concentrations tested.
Visualizing Workflows and Pathways
Caption: Mechanism of aTAG-mediated protein degradation and the role of this compound.
Caption: Experimental workflow for validating target degradation with aTAGs.
References
- 1. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. rndsystems.com [rndsystems.com]
- 3. aTAG 2139 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
A Researcher's Guide: Comparing aTAG System-Mediated Protein Degradation with Quantitative Proteomics for Protein Abundance Analysis
For researchers, scientists, and drug development professionals, understanding and quantifying changes in protein abundance is crucial for elucidating biological pathways and identifying therapeutic targets. This guide provides a comprehensive comparison between two distinct approaches to protein abundance analysis: the targeted protein degradation facilitated by the aTAG system and global protein quantification using mass spectrometry-based proteomics techniques such as Tandem Mass Tag (TMT), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ).
This document will clarify the fundamental differences in their principles, applications, and the nature of the data they generate. While the aTAG system offers precise control over the abundance of a single protein of interest, quantitative proteomics provides a broad, discovery-oriented view of the entire proteome. Understanding the strengths and limitations of each approach is key to designing experiments that effectively address specific biological questions.
Principles of Protein Abundance Analysis: aTAG System vs. Quantitative Proteomics
The aTAG System: Targeted Protein Degradation for Functional Analysis
The aTAG system is a powerful tool for inducing the rapid and specific degradation of a target protein. It is not a quantitative proteomics method itself but rather a technique to manipulate the level of a single protein to study its function. The system relies on "Achilles' heel" tags (aTAGs), which are small molecule degraders.
The core components of the aTAG system are:
-
A protein of interest (POI) fused to a "degron" tag: In the case of the aTAG 2139 system, the degron tag is the MTH1 (MutT homolog-1) protein. This fusion protein is typically generated using CRISPR/Cas9-mediated gene editing to knock-in the MTH1 tag at the endogenous locus of the POI.
-
The aTAG degrader molecule (e.g., aTAG 2139): This is a heterobifunctional molecule with one end that binds to the MTH1 tag and the other end that recruits a cellular E3 ubiquitin ligase.
-
aTAG 2139-NEG: This is a crucial negative control. It is a molecule that binds to the MTH1 tag but does not recruit the E3 ligase, thus it does not induce degradation of the target protein. This control helps to ensure that any observed phenotype is due to the degradation of the target protein and not due to off-target effects of the degrader molecule.
The mechanism involves the aTAG molecule bringing the MTH1-tagged protein into close proximity with the E3 ligase, leading to polyubiquitination of the target protein and its subsequent degradation by the proteasome. This results in a rapid and potent knockdown of the specific protein of interest.
Quantitative Proteomics: A Global View of Protein Expression
Quantitative proteomics aims to measure the relative or absolute abundance of thousands of proteins in a complex sample simultaneously. This is typically achieved using high-resolution mass spectrometry. There are several established methods for quantitative proteomics, each with its own advantages and disadvantages.
-
Tandem Mass Tag (TMT): This is an isobaric labeling method where peptides from different samples are chemically tagged with reagents of the same mass. Upon fragmentation in the mass spectrometer, the tags release reporter ions of different masses, and the intensity of these reporter ions is used to determine the relative abundance of the peptide (and thus the protein) in each sample.[1]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This is a metabolic labeling technique where cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids.[2] The heavy amino acids are incorporated into all newly synthesized proteins. When samples from different conditions are mixed, the mass difference between the light and heavy peptides allows for their relative quantification by mass spectrometry.[2]
-
Label-Free Quantification (LFQ): This method does not use any isotopic labels. Instead, it relies on either measuring the signal intensity of the peptide ions in the mass spectrometer or counting the number of fragmentation spectra identified for a given protein to determine its relative abundance across different samples.[3]
Comparative Analysis: aTAG System vs. Quantitative Proteomics
The choice between using the aTAG system and a quantitative proteomics approach depends entirely on the biological question being addressed. The aTAG system is a tool for targeted perturbation, while quantitative proteomics is a tool for global measurement.
| Feature | aTAG System | Quantitative Proteomics (TMT, SILAC, LFQ) |
| Primary Goal | Functional analysis of a specific protein by observing the phenotype upon its degradation. | Global, unbiased quantification of thousands of proteins to identify differentially expressed proteins. |
| Scope | Targeted (one protein at a time). | Proteome-wide (thousands of proteins). |
| Approach | Perturbation (protein knockdown). | Measurement (protein quantification). |
| Typical Readout | Phenotypic changes (e.g., cell viability, signaling pathway activity), confirmed by Western Blot. | Relative or absolute protein abundance data from mass spectrometry. |
| Key Advantage | High specificity and temporal control over the degradation of a single protein. | Comprehensive, discovery-oriented view of the entire proteome. |
| Key Limitation | Requires genetic modification of the target protein; provides information on only one protein at a time. | Does not directly provide functional information; can be complex and expensive. |
Experimental Data: Performance Comparison
Direct comparative studies between the aTAG system and quantitative proteomics are not common as they address different experimental questions. However, we can compare their typical performance metrics based on published data.
aTAG System: Knockdown Efficiency and Kinetics
The primary performance metric for the aTAG system is its ability to efficiently and rapidly degrade the target protein.
| Parameter | aTAG 2139 Performance | Data Source |
| Knockdown Efficiency (Dmax) | >90% degradation of MTH1-fusion proteins. | [4] |
| Potency (DC50) | Sub-nanomolar (e.g., 0.27 nM for aTAG 2139). | [5] |
| Kinetics of Degradation | Rapid, with significant degradation observed within a few hours. | [4] |
Quantitative Proteomics: Proteome Coverage and Precision
The performance of quantitative proteomics methods is assessed by their ability to identify and accurately quantify a large number of proteins.
| Parameter | TMT | SILAC | Label-Free Quantification (LFQ) |
| Proteome Coverage | High (typically 8,000-12,000 proteins) | Moderate to High (typically 6,000-10,000 proteins) | High (typically 8,000-12,000 proteins) |
| Quantitative Precision (CV) | Very good (<15%) | Excellent (<10%) | Good (15-30%) |
| Multiplexing Capacity | High (up to 18-plex) | Low to Medium (typically 2-3 plex) | Not applicable (samples run individually) |
| Sample Type Flexibility | High (cells, tissues, biofluids) | Limited to metabolically labelable cells | High (cells, tissues, biofluids) |
Experimental Workflows and Protocols
aTAG System Workflow
The general workflow for using the aTAG system to study the function of a protein of interest (POI) is as follows:
Figure 1: Experimental workflow for the aTAG system.
Protocol: Validation of Protein Knockdown by Western Blot
-
Cell Lysis: After treatment with aTAG 2139 or this compound, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to confirm protein knockdown.[6]
Quantitative Proteomics Workflows
The workflows for TMT, SILAC, and Label-Free quantitative proteomics share common initial and final steps, but differ in their labeling strategies.
TMT Workflow
Figure 2: Experimental workflow for TMT-based quantitative proteomics.
Protocol: TMT-Based Quantitative Proteomics
-
Protein Extraction and Digestion: Extract proteins from your samples, quantify them, and digest them into peptides using trypsin.[1]
-
TMT Labeling: Label the peptides from each sample with a different TMT isobaric tag according to the manufacturer's protocol.[7]
-
Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.[7]
-
Peptide Fractionation: Fractionate the pooled peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.[1]
-
LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to search the mass spectrometry data against a protein database for peptide and protein identification, and to quantify the relative abundance of proteins based on the TMT reporter ion intensities.[1]
SILAC Workflow
Figure 3: Experimental workflow for SILAC-based quantitative proteomics.
Protocol: SILAC-Based Quantitative Proteomics
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, and the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6,15N2-Lysine) for at least five cell doublings to ensure complete incorporation.[8]
-
Experimental Treatment: Apply your experimental and control treatments to the "heavy" and "light" cell populations, respectively.
-
Sample Pooling and Protein Extraction: Harvest the cells and combine the "light" and "heavy" populations in a 1:1 ratio based on cell number or protein concentration. Lyse the mixed cell pellet to extract proteins.[8]
-
Protein Digestion: Digest the protein mixture into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by nano-LC-MS/MS.
-
Data Analysis: Use software like MaxQuant to identify peptides and quantify the relative protein abundance by comparing the signal intensities of the "light" and "heavy" peptide pairs.[8]
Label-Free Quantification (LFQ) Workflow
Figure 4: Experimental workflow for Label-Free quantitative proteomics.
Protocol: Label-Free Quantitative Proteomics
-
Protein Extraction and Digestion: Extract proteins from each of your individual samples. Quantify the protein concentration and digest equal amounts of protein from each sample into peptides using trypsin.[9]
-
LC-MS/MS Analysis: Analyze each peptide sample separately by nano-LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry runs.[9]
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Progenesis QI) to process the data from all runs.
-
The software will perform retention time alignment of the chromatograms from the different runs.
-
Peptides are identified by searching the MS/MS spectra against a protein database.
-
Relative protein quantification is achieved by comparing the integrated peak areas of the peptide ions across the different samples or by comparing the number of MS/MS spectra identified for each protein.[3][9]
-
Conclusion: Choosing the Right Tool for the Job
The aTAG system and quantitative proteomics are powerful, yet fundamentally different, technologies for studying proteins.
-
Choose the aTAG system when you have a specific protein of interest and want to understand its function by observing the consequences of its acute removal. The inclusion of this compound as a negative control is essential for validating that the observed effects are due to the specific degradation of your target protein.
-
Choose quantitative proteomics (TMT, SILAC, or LFQ) when you want to perform a discovery-based experiment to see how the entire proteome changes in response to a particular stimulus, disease state, or genetic modification. The choice between TMT, SILAC, and LFQ will depend on factors such as sample type, desired level of precision, multiplexing needs, and budget.
By understanding the distinct capabilities and applications of these technologies, researchers can select the most appropriate method to advance their scientific investigations and drug discovery efforts.
References
- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Easy and Accessible Workflow for Label-Free Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
A Head-to-Head Comparison of aTAG and dTAG Protein Degradation Systems
In the rapidly evolving field of targeted protein degradation, various technologies have emerged to provide researchers with precise control over protein levels. Among these, the aTAG and dTAG systems have gained prominence as powerful tools for inducing rapid and specific degradation of target proteins. This guide provides a comprehensive comparison of the aTAG and dTAG systems, alongside other degradation technologies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate system for their experimental needs.
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary strategy that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). Unlike traditional inhibitors that merely block a protein's function, TPD technologies lead to the physical removal of the protein, offering a more profound and often more durable biological effect.
The core of many TPD systems is a heterobifunctional molecule, often called a degrader, which acts as a molecular bridge. One end of the degrader binds to the POI, and the other end binds to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. Polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome.[1][2]
Tag-based degradation systems, such as aTAG and dTAG, offer a generalizable approach to TPD. Instead of requiring a specific binder for each POI, these systems utilize a small protein "tag" that is fused to the POI through genetic engineering. A universal degrader molecule can then be used to target any protein that has been labeled with the tag.[3][4][5]
The aTAG and dTAG Systems: Mechanisms of Action
Both aTAG and dTAG systems operate on the principle of bringing a tagged protein of interest into proximity with an E3 ubiquitin ligase to induce its degradation. The key distinction between them lies in the specific tag and the corresponding degrader molecule used.
The aTAG System
The aTAG system utilizes the human enzyme MutT homolog-1 (MTH1) as the degradation tag.[3][5] The protein of interest is genetically fused with the MTH1 protein. The aTAG degrader molecule is a heterobifunctional compound that consists of a potent MTH1 inhibitor linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5] When the aTAG degrader is introduced to cells expressing the MTH1-tagged protein, it facilitates the formation of a ternary complex between the fusion protein and CRBN, leading to ubiquitination and proteasomal degradation. A key advantage of using MTH1 as a tag is that its acute degradation is reported to have no known phenotypic consequence in most cell types.[5]
The dTAG System
The dTAG system employs a mutated form of the human FK506-binding protein 12 (FKBP12) carrying a F36V point mutation (FKBP12F36V) as the degradation tag.[1] The POI is fused to this FKBP12F36V tag. The dTAG degrader molecule is a heterobifunctional small molecule that selectively binds to the FKBP12F36V mutant over the wild-type FKBP12 protein.[1] This selective binder is connected via a linker to a ligand that recruits an E3 ligase, most commonly CRBN (e.g., dTAG-13) or von Hippel-Lindau (VHL) (e.g., dTAGV-1).[1][6] The formation of the ternary complex between the FKBP12F36V-fusion protein, the dTAG molecule, and the E3 ligase complex results in the degradation of the tagged protein.[1]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanisms of action for the aTAG and dTAG systems.
Caption: aTAG System Signaling Pathway
Caption: dTAG System Signaling Pathway
Quantitative Performance Comparison
A direct, head-to-head comparison of aTAG and dTAG systems in the same experimental setup is limited in the published literature. However, by compiling data from various sources, we can draw a comparative picture of their performance. It is important to note that degradation efficiency and kinetics can be target- and cell-type-dependent.
| Feature | aTAG System | dTAG System | Other Systems (e.g., AID) |
| Degradation Tag | MTH1 (human origin) | FKBP12F36V (human origin, mutated) | miniIAA7, HaloTag, IKZF3d, SMASh |
| Degrader Molecule | MTH1 inhibitor linked to CRBN ligand (e.g., aTAG 2139, aTAG 4531) | FKBP12F36V ligand linked to CRBN or VHL ligand (e.g., dTAG-13, dTAGV-1) | Auxin (IAA), PROTAC for HaloTag, Lenalidomide for IKZF3d, Asunaprevir for SMASh |
| Potency (DC50) | 0.27 nM (aTAG 2139), 0.34 nM (aTAG 4531) | Sub-nanomolar to low nanomolar range | Varies widely depending on the system |
| Maximal Degradation (Dmax) | >90% (aTAG 2139, aTAG 4531) | Often >90% | Varies; AID systems can achieve >90% degradation[7] |
| Degradation Kinetics | Pronounced degradation within hours | Rapid degradation, often significant within 1-2 hours, near-complete in 4-8 hours[1] | AID systems can induce degradation within 30-60 minutes[7] |
| Reversibility | Yes, by washing out the degrader[3] | Yes, by washing out the degrader[3] | Yes, by washing out the inducer molecule[7] |
| Selectivity | High for MTH1-tagged proteins | High for FKBP12F36V-tagged proteins over wild-type FKBP12[1] | Generally high for the tagged protein |
| Off-Target Effects | MTH1 depletion itself is generally well-tolerated.[5] However, off-target effects of the degrader molecule are possible and require empirical validation. | dTAG-13 has been shown to have minimal off-target transcriptional changes.[1] Proteomics studies are needed for a comprehensive assessment. | Can vary. For example, auxin can have off-target effects at high concentrations. |
| Orthogonality | Can potentially be used orthogonally with other tag-based systems.[3] | Can potentially be used orthogonally with other tag-based systems.[3] | Multiple orthogonal systems (e.g., dTAG, HaloPROTAC, AID) can be used in the same cell.[6] |
| In Vivo Applicability | Yes | Yes[1] | Yes (AID and others) |
Experimental Protocols
To facilitate the direct comparison of aTAG and dTAG systems, a standardized experimental workflow is crucial. The following sections outline the key experimental protocols.
Generation of Tagged Cell Lines using CRISPR/Cas9
This protocol describes the generation of a knock-in cell line where the tag (either MTH1 for aTAG or FKBP12F36V for dTAG) is fused to the endogenous protein of interest.
Caption: CRISPR/Cas9 Knock-in Workflow
Materials:
-
HEK293T or other suitable cell line
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the C- or N-terminus of the POI
-
Donor plasmid or single-stranded DNA (ssDNA) oligo containing the tag sequence (MTH1 or FKBP12F36V) flanked by homology arms
-
Transfection reagent
-
Fluorescence-activated cell sorter (FACS) or antibiotic selection reagents
-
PCR reagents and sequencing service
-
Antibodies against the POI and the tag
Protocol:
-
Design: Design and synthesize an sgRNA that directs the Cas9 nuclease to create a double-strand break at the desired insertion site (C- or N-terminus) of the POI gene. Design a donor template containing the tag sequence flanked by homology arms corresponding to the sequences upstream and downstream of the cut site.
-
Transfection: Co-transfect the target cells with the Cas9 protein, sgRNA, and the donor template.
-
Selection: After 48-72 hours, select for cells that have successfully integrated the donor template. This can be done using a co-transfected antibiotic resistance gene or by sorting for a fluorescent reporter included in the donor template.
-
Clonal Isolation: Isolate single cells from the selected population by limiting dilution or FACS to establish clonal cell lines.
-
Genomic Validation: Expand the clonal populations and extract genomic DNA. Perform PCR to amplify the targeted locus and confirm the correct integration of the tag by Sanger sequencing.
-
Protein Expression Validation: Perform Western blotting on cell lysates from the validated clones to confirm the expression of the correctly sized fusion protein.
Time-Course and Dose-Response Degradation Assay (Western Blot)
This protocol is for assessing the kinetics and potency of degradation.
Materials:
-
Validated aTAG or dTAG knock-in cell line
-
aTAG or dTAG degrader molecule
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Seeding: Seed the tagged cells in a multi-well plate and allow them to adhere overnight.
-
Treatment:
-
Time-Course: Treat the cells with a fixed concentration of the degrader (e.g., 100 nM) for various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
-
Dose-Response: Treat the cells with a serial dilution of the degrader for a fixed time point (e.g., 6 hours). Include a DMSO vehicle control for all experiments.
-
-
Cell Lysis: At each time point or after the fixed incubation time, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI.
-
Wash and probe with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control. For dose-response experiments, plot the normalized POI levels against the degrader concentration to determine the DC50 and Dmax. For time-course experiments, plot the normalized POI levels against time to visualize the degradation kinetics.
Flow Cytometry-Based Degradation Analysis
This method is suitable for high-throughput analysis of degradation, especially if the tagged protein is fused with a fluorescent reporter.
Materials:
-
Tagged cell line with a fluorescent reporter (e.g., GFP-POI-Tag)
-
aTAG or dTAG degrader molecule
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the Western blot assay.
-
Cell Harvesting: At each time point or after the fixed incubation, detach the cells using a gentle dissociation reagent.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. Normalize the MFI to the vehicle control to determine the percentage of protein remaining.
Cell Viability Assay
This assay is important to assess any potential cytotoxic effects of the degrader molecules.
Materials:
-
Tagged cell line
-
aTAG or dTAG degrader molecule
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer/fluorometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of the degrader for a prolonged period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the percentage of viable cells.
Conclusion
Both aTAG and dTAG systems are robust and versatile platforms for inducing targeted protein degradation. The choice between them may depend on several factors, including the specific protein of interest, the desired degradation kinetics, and the potential for off-target effects. The dTAG system is more established with a wider range of published applications and degrader options (recruiting either CRBN or VHL). The aTAG system, while newer, offers the advantage of using a tag (MTH1) whose depletion is generally considered to have minimal phenotypic consequences. For any given target, empirical validation of different tag-degrader systems is recommended to identify the optimal approach. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make informed decisions for their specific research goals.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 6. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Phenotypic Outcomes of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Unlike traditional inhibitors that simply block a protein's function, degraders, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins entirely. This unique mechanism of action necessitates a robust and multi-faceted validation process to confirm on-target degradation and understand its downstream phenotypic consequences.
This guide provides an objective comparison of key methodologies for validating the phenotypic outcomes of protein degradation, supported by experimental data and detailed protocols. We will explore established techniques and novel assays, offering a comprehensive resource for researchers in this rapidly evolving field.
Comparison of Key Validation Methodologies
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a protein degrader. The choice of method often depends on the specific research question, available resources, and the desired throughput. Below is a comparison of commonly employed orthogonal methods.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Key Parameters |
| Western Blot | Antibody-based detection and quantification of a specific target protein separated by size.[1][2][3] | Relatively simple, inexpensive, and widely available; provides visual confirmation of protein loss.[2][4] | Semi-quantitative, lower throughput, requires specific antibodies, potential for antibody cross-reactivity.[4] | Low to Medium | DC50, Dmax |
| Mass Spectrometry (Proteomics) | Unbiased, proteome-wide quantification of changes in protein abundance.[1][4] | Comprehensive, identifies on- and off-target effects, high-throughput capabilities.[1][4][5] | Requires specialized equipment and expertise, complex data analysis.[4] | High | Global protein changes, off-target identification |
| HiBiT/NanoBRET Assays | Bioluminescence-based assays to quantify protein levels and protein-protein interactions in live cells.[6][7][8][9][10] | High sensitivity, quantitative, real-time measurements in live cells, high-throughput compatible.[6][7] | Requires genetic modification of cells (CRISPR knock-in), potential for tag interference. | High | DC50, Dmax, degradation kinetics |
| Flow Cytometry | Measures the fluorescence of individual cells stained with fluorescently labeled antibodies to quantify protein levels.[1] | Single-cell resolution, can analyze heterogeneous cell populations. | Requires specific antibodies, fixation and permeabilization can affect epitopes. | High | Mean Fluorescence Intensity (MFI), % of positive cells |
| Reporter Gene Assays (e.g., GFP/Luciferase) | Fusion of the target protein to a reporter protein to monitor its stability. | High-throughput screening capability. | Potential for the reporter tag to interfere with protein function and degradation, may not reflect endogenous protein behavior.[11][12] | High | Reporter signal intensity |
| Cycloheximide (CHX) Chase Assay | Inhibition of protein synthesis followed by monitoring the decay of the target protein over time.[13] | Simple method to estimate protein half-life. | CHX can have cytotoxic effects, does not directly measure degradation rate. | Low to Medium | Protein half-life |
Key Parameters:
-
DC50: The concentration of the degrader that induces 50% degradation of the target protein.[1]
-
Dmax: The maximal level of protein degradation achieved.[1]
Quantitative Data Summary
To illustrate how these methods compare, the following table summarizes representative data for the well-characterized BRD4-degrading PROTAC, MZ1.
| Method | Cell Line | MZ1 Concentration | BRD4 Degradation (%) | Reference |
| Western Blot | HCT116 | 1 µM | ~90% | [14] |
| Quantitative Proteomics (TMT) | VCaP | 1 µM | >95% | [5] |
| HiBiT Assay | HeLa | 100 nM | ~95% | [6] |
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow and the underlying biological pathways is crucial for designing and interpreting validation studies.
General Experimental Workflow for Validating Protein Degradation
The following diagram outlines a typical workflow for validating the phenotypic outcomes of a novel protein degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Out with the old, in with the new? Comparing methods for measuring protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
Unveiling Specificity: A Comparative Guide to aTAG 2139 and its Negative Control in Targeted Protein Degradation
For researchers, scientists, and professionals in drug development, the ability to precisely control protein levels is paramount. The aTAG technology offers a powerful system for targeted protein degradation. This guide provides a detailed comparison of the active degrader, aTAG 2139, and its corresponding negative control, aTAG 2139-NEG, supported by experimental data and protocols to ensure accurate and reliable experimental outcomes.
The aTAG system is a cutting-edge tool for inducing the degradation of a specific protein of interest (POI). This is achieved by fusing the POI with a "degron tag," in this case, the MTH1 protein. The aTAG 2139 molecule then acts as a heterobifunctional degrader, bringing the MTH1-tagged protein into proximity with the E3 ubiquitin ligase cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent degradation of the entire fusion protein by the proteasome.[1] To validate that the observed degradation is a direct result of this specific mechanism, a negative control is essential. This compound serves this purpose, binding to the MTH1 tag without recruiting the E3 ligase, thus preventing degradation.[2]
Performance Comparison: aTAG 2139 vs. This compound
The following table summarizes the key quantitative data for aTAG 2139 and its negative control, highlighting their distinct functionalities.
| Parameter | aTAG 2139 | This compound | Rationale for Comparison |
| Mechanism of Action | Degrader of MTH1 fusion proteins | Binds to MTH1 but lacks degradation activity | To confirm that protein degradation is dependent on the recruitment of the E3 ligase. |
| DC50 | ~0.27 - 1.1 nM[3][4] | Not Applicable | Demonstrates the high potency of the active degrader in inducing protein degradation. |
| Dmax | ~92.1%[4] | No degradation | Shows the maximal degradation achievable with aTAG 2139. |
| Binding Affinity (Ki) | ~2.1 nM for MTH1[3] | ~2.0 nM for MTH1[2] | Similar binding affinities confirm that the lack of degradation by the negative control is not due to a failure to bind the target tag. |
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for generating a dose-response curve to assess the activity of aTAG 2139 and its negative control.
Caption: Workflow for a dose-response experiment.
Signaling Pathway of aTAG 2139-Mediated Degradation
The diagram below outlines the molecular mechanism by which aTAG 2139 induces the degradation of a target protein fused to the MTH1 tag.
Caption: Mechanism of aTAG 2139-induced protein degradation.
Experimental Protocol: Generation of a Dose-Response Curve
This protocol provides a detailed methodology for comparing the effects of aTAG 2139 and this compound on the degradation of an MTH1-tagged protein of interest.
1. Cell Culture and Seeding:
-
Culture cells expressing the MTH1-fusion protein of interest under standard conditions.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
2. Compound Preparation and Dilution:
-
Prepare a stock solution of aTAG 2139 and this compound in a suitable solvent, such as DMSO.
-
Perform a serial dilution of both compounds to achieve a range of concentrations for the dose-response curve. A typical concentration range might be from 0.01 nM to 1000 nM. Include a vehicle-only control (e.g., DMSO).
3. Cell Treatment:
-
Carefully remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of aTAG 2139, this compound, or the vehicle control.
-
Incubate the cells for a predetermined period, typically 4 hours, to allow for protein degradation to occur.[4][5][6]
4. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation post-lysis.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for downstream analysis.
5. Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the protein of interest or the MTH1 tag.
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
6. Data Analysis:
-
Quantify the intensity of the protein bands from the Western blot images.
-
Normalize the intensity of the target protein band to the loading control band for each sample.
-
Calculate the percentage of protein remaining for each treatment condition relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to fit the data to a non-linear regression model and determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) for aTAG 2139. The curve for this compound is expected to be flat, showing no degradation across the concentration range.
References
A Comparative Guide to Targeted Protein Modulation: The aTAG System in Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein modulation, the ability to precisely control protein levels is paramount for elucidating biological function and developing novel therapeutics. The aTAG (AchillesTAG) system represents a powerful chemical-genetic tool for inducing rapid and reversible degradation of specific proteins of interest. A key component of this system is the negative control, aTAG 2139-NEG, which is instrumental for conducting rigorous rescue experiments to validate that the observed cellular phenotype is a direct consequence of the degradation of the target protein.
This guide provides a comprehensive comparison of the aTAG system with other targeted protein degradation technologies, supported by experimental data. It also offers detailed protocols for performing rescue experiments using this compound, enabling researchers to confidently attribute experimental outcomes to the targeted degradation event.
The aTAG System: Mechanism of Action
The aTAG system is a heterobifunctional degrader platform that hijacks the cell's natural ubiquitin-proteasome system to eliminate a target protein. This is achieved by genetically fusing the protein of interest with the MTH1 (MutT homolog 1) protein, which serves as a "tag". The active degrader molecule, aTAG 2139, consists of a ligand that binds to the MTH1 tag and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the MTH1-tagged protein, marking it for degradation by the proteasome.
The critical component for a definitive rescue experiment is This compound . This molecule is structurally similar to aTAG 2139 and binds to the MTH1 tag with high affinity. However, it lacks the E3 ligase-recruiting moiety. Consequently, this compound does not induce the degradation of the target protein, allowing it to serve as an ideal negative control to distinguish between degradation-dependent effects and potential off-target effects of the chemical scaffold.
Signaling Pathway of the aTAG System
Caption: Mechanism of the aTAG system for active degradation and rescue/control experiments.
Comparison with Alternative TAG-Based Degradation Systems
The aTAG system is one of several TAG-based technologies for targeted protein degradation. The primary alternatives include the dTAG (degradation tag) and BromoTag systems. The key distinctions between these platforms lie in the tag used, the corresponding degrader molecule, and the E3 ligase they recruit.
| Feature | aTAG System | dTAG System | BromoTag System |
| Tag | MTH1 (MutT homolog 1) | FKBP12F36V (mutant) | Brd4BD2 L387A (mutant) |
| Degrader Ligand (Tag Binder) | MTH1 Inhibitor | AP1867 or similar | JQ1 derivative |
| Recruited E3 Ligase | CRBN (Cereblon) | VHL or CRBN | VHL (von Hippel-Lindau) |
| Active Degrader (Example) | aTAG 2139 | dTAG-13 (CRBN), dTAGV-1 (VHL) | BromoTag AGB1 |
| Negative Control | This compound | dTAG-13-NEG, dTAGV-1-NEG | BromoTag cis-AGB1 |
Supporting Experimental Data: The Rescue Experiment
A rescue experiment is essential to demonstrate that the biological effect of the active degrader is due to the specific degradation of the target protein. This is achieved by comparing the effects of the active degrader (aTAG 2139) with its inactive counterpart (this compound).
While a specific publication with a side-by-side western blot for a rescue experiment with aTAG 2139 and this compound was not found within the immediate search results, the foundational paper by Veits et al. (2021) in Current Research in Chemical Biology describes the development and application of the aTAG system. This study provides the validation of the system's components and their mechanism of action. For instance, in the context of controlling CAR-T cell activity, treatment with the active aTAG degrader would be expected to reduce the population of MTH1-tagged CAR-T cells, while treatment with this compound would not.
Hypothetical Western Blot Data for a Rescue Experiment
| Treatment | Target Protein Level (%) |
| Vehicle (DMSO) | 100 |
| aTAG 2139 (100 nM) | 15 |
| This compound (100 nM) | 98 |
This table illustrates the expected outcome of a western blot experiment. The active aTAG 2139 would significantly reduce the levels of the MTH1-tagged target protein, while this compound would have a negligible effect, thus "rescuing" the protein from degradation.
Experimental Protocols
Generation of an MTH1-Tagged Cell Line via CRISPR/Cas9
This protocol outlines the steps to endogenously tag a protein of interest with the MTH1 tag.
Experimental Workflow for CRISPR/Cas9 Knock-in
Caption: Workflow for generating an MTH1-tagged cell line using CRISPR/Cas9.
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the C-terminus of the gene of interest
-
Homology-directed repair (HDR) template plasmid containing the MTH1 tag sequence
-
Cell line of interest
-
Transfection reagent
-
Selection agent (e.g., puromycin)
-
PCR primers for genotyping
-
Antibody against the protein of interest or the MTH1 tag
Procedure:
-
Design: Design an sgRNA that targets the genomic locus of the protein of interest near the stop codon. Design an HDR template containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Transfection: Co-transfect the target cells with the Cas9 nuclease, sgRNA, and the HDR template.
-
Selection: Apply the appropriate selection agent to enrich for cells that have incorporated the HDR template.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation:
-
Genotyping: Screen individual clones by genomic PCR and Sanger sequencing to confirm the correct in-frame insertion of the MTH1 tag.
-
Protein Expression: Verify the expression of the full-length MTH1-fusion protein by Western blot analysis.
-
Protein Degradation and Rescue Experiment
This protocol describes how to perform a protein degradation experiment and the corresponding rescue experiment using aTAG 2139 and this compound.
Experimental Workflow for Degradation/Rescue Assay
Caption: Workflow for a protein degradation and rescue experiment using the aTAG system.
Materials:
-
MTH1-tagged cell line
-
aTAG 2139
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents and equipment for Western blotting
-
Primary antibody against the protein of interest or MTH1 tag
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the MTH1-tagged cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Prepare stock solutions of aTAG 2139 and this compound in DMSO.
-
On the day of the experiment, dilute the compounds to the desired final concentrations in cell culture medium.
-
Treat the cells with:
-
Vehicle (DMSO)
-
aTAG 2139 (e.g., at various concentrations for a dose-response curve, or at a fixed concentration for a time-course)
-
This compound (at the same concentrations as aTAG 2139)
-
-
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the target protein or MTH1 tag, and a loading control antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantification: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Express the protein levels as a percentage of the vehicle-treated control.
By following these protocols and utilizing this compound for rescue experiments, researchers can generate robust and reliable data to validate the on-target effects of their protein degradation studies. This rigorous approach is essential for advancing our understanding of protein function and for the development of targeted therapeutics.
Specificity of aTAG 2139-Mediated Degradation: A Comparative Guide
The aTAG technology represents a powerful approach for targeted protein degradation, offering a versatile platform for researchers in drug discovery and chemical biology. aTAG 2139 is a heterobifunctional degrader that selectively induces the degradation of proteins fused to the MTH1 (MutT homolog 1) protein tag. This guide provides a comparative analysis of the aTAG system with other prominent TAG-based degradation technologies, namely dTAG and BromoTAG, focusing on the specificity of aTAG 2139-mediated degradation. Experimental data and detailed protocols are provided to assist researchers in evaluating and implementing this technology.
Comparison of TAG-Based Protein Degradation Systems
Targeted protein degradation using TAG systems relies on the fusion of a target protein to a specific protein "tag." A bifunctional degrader molecule then recruits this tag to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein. The choice of TAG system can be critical and often depends on the specific protein of interest and the experimental context.
| Feature | aTAG System | dTAG System | BromoTAG System |
| Protein Tag | MTH1 (MutT homolog 1) | FKBP12F36V (mutant FK506 binding protein 12) | Brd4BD2 L387A (mutant Bromodomain-containing protein 4) |
| Recruited E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) or von Hippel-Lindau (VHL) | von Hippel-Lindau (VHL) |
| Example Degrader(s) | aTAG 2139 , aTAG 4531 | dTAG-13, dTAG-47 (CRBN-based); dTAGv-1 (VHL-based) | AGB1 |
| Reported Potency (DC50) | aTAG 2139: 0.27 nM [1] | Target and cell-type dependent | Target and cell-type dependent |
| Maximal Degradation (Dmax) | aTAG 2139: 92.1% (4h) [1] | >80-95% within 4 hours in various cell lines | Potent degradation reported |
| Kinetics | Rapid degradation observed within hours. | Generally rapid, though can be target-dependent. dTAGv-1 showed faster kinetics than dTAG-13 in some contexts. | Reported to be rapid. |
| Negative Control Available | Yes (aTAG 2139-NEG ) | Yes | Yes |
Specificity of aTAG 2139
The specificity of aTAG 2139-mediated degradation is a key advantage of the system. aTAG 2139 is comprised of a high-affinity ligand for the MTH1 tag and a ligand for the E3 ligase CRBN, connected by a linker. This design ensures that the degradation activity is highly specific to proteins that have been engineered to contain the MTH1 tag. The availability of a negative control, this compound, which binds to MTH1 but does not recruit CRBN, is crucial for confirming that the observed degradation is due to the intended mechanism and not off-target effects of the compound itself.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: aTAG 2139-mediated protein degradation pathway.
Caption: Workflow for validating aTAG 2139 specificity.
Experimental Protocols
Generation of an MTH1-tagged Cell Line using CRISPR/Cas9
Objective: To endogenously tag a protein of interest (POI) with the MTH1 tag for subsequent degradation studies.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cas9 expression vector
-
sgRNA expression vector targeting the C-terminus of the POI
-
Donor plasmid containing the MTH1 tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic region surrounding the sgRNA target site.
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
-
PCR primers for genotyping
-
Anti-POI antibody
-
Anti-MTH1 tag antibody
Protocol:
-
sgRNA Design: Design an sgRNA targeting the genomic locus of the POI immediately upstream of the stop codon.
-
Donor Plasmid Construction: Clone the MTH1 tag sequence into a donor plasmid, flanked by left and right homology arms corresponding to the genomic sequence upstream and downstream of the sgRNA cut site.
-
Transfection: Co-transfect the Cas9, sgRNA, and donor plasmids into the target cell line using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have incorporated the donor plasmid.
-
Clonal Expansion: Isolate single cells by limiting dilution or FACS into 96-well plates to generate clonal cell lines.
-
Genotyping: Screen individual clones by PCR using primers that flank the insertion site to identify correctly targeted clones.
-
Western Blot Validation: Confirm the expression of the MTH1-tagged POI by Western blot using antibodies against both the POI and the MTH1 tag.
Western Blot Analysis of aTAG 2139-mediated Degradation
Objective: To confirm the degradation of the MTH1-tagged protein upon treatment with aTAG 2139.
Materials:
-
MTH1-tagged cell line
-
aTAG 2139
-
This compound (negative control)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-POI, anti-MTH1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Seeding: Seed the MTH1-tagged cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response of aTAG 2139 (e.g., 0.1 nM to 1000 nM), a high concentration of this compound (e.g., 1000 nM), and a DMSO vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI, MTH1 tag, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control to determine the extent of degradation.
Global Proteomics Analysis for Off-Target Effects
Objective: To identify any unintended protein degradation (off-targets) following aTAG 2139 treatment.
Materials:
-
MTH1-tagged cell line
-
aTAG 2139
-
This compound
-
DMSO
-
Lysis buffer for mass spectrometry (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
DTT and iodoacetamide
-
Trypsin
-
C18 solid-phase extraction cartridges
-
LC-MS/MS instrument (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Protocol:
-
Sample Preparation:
-
Treat cells with a high concentration of aTAG 2139, this compound, and DMSO for a chosen time point (e.g., 24 hours).
-
Harvest and lyse the cells in mass spectrometry-compatible lysis buffer.
-
Reduce and alkylate the proteins, followed by in-solution trypsin digestion.
-
Desalt the resulting peptides using C18 cartridges.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the aTAG 2139-treated samples compared to both the DMSO and this compound controls.
-
The primary readout for specificity is the selective downregulation of the MTH1-tagged protein of interest without significant changes in the abundance of other proteins.
-
By following these protocols, researchers can rigorously evaluate the specificity and efficacy of aTAG 2139-mediated degradation for their protein of interest and compare its performance to other available TAG-based degradation technologies.
References
A Comparative Guide to Negative Controls for the aTAG Protein Degradation System
For researchers, scientists, and drug development professionals utilizing the aTAG (Achilles Tag) targeted protein degradation system, the selection and interpretation of appropriate negative controls are paramount for robust and reliable experimental outcomes. This guide provides a comprehensive comparison of different negative control strategies, supported by experimental data, to aid in the design and validation of aTAG-based experiments.
The aTAG system offers a powerful method for inducing the rapid and specific degradation of a protein of interest (POI) by fusing it to the MTH1 (MutT homolog-1) protein tag. An aTAG degrader molecule, such as aTAG 2139, is a heterobifunctional molecule that binds to both the MTH1 tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged POI. To ensure that the observed effects are specifically due to the degradation of the target protein, and not due to off-target effects of the degrader molecule or other experimental variables, the use of proper negative controls is essential.
Key Negative Control Strategies for the aTAG System
Several types of negative controls can be employed in aTAG experiments, each addressing different potential sources of non-specific effects. The most common and recommended strategies include:
-
Matched Inactive Negative Control Molecule: This is the most rigorous type of negative control. It is a molecule that is structurally very similar to the active aTAG degrader but is chemically modified to be inactive. For example, aTAG 2139-NEG is the matched negative control for the aTAG 2139 degrader.[1] This control molecule is designed to bind to the MTH1 tag but cannot recruit the E3 ligase, thus preventing protein degradation.[1]
-
Vehicle Control (e.g., DMSO): In this control, cells are treated with the same vehicle (solvent) used to dissolve the aTAG degrader, typically dimethyl sulfoxide (B87167) (DMSO). This control accounts for any effects the solvent itself might have on the cells.
-
Untagged Parental Cell Line: Utilizing the same cell line without the MTH1-tagged protein of interest, and treating it with the active aTAG degrader, can help identify any off-target effects of the degrader on the general cellular proteome.
Comparison of Negative Control Performance
The ideal negative control should exhibit no degradation of the target protein while maintaining a similar cellular phenotype to the untreated or vehicle-treated cells. The following table summarizes the expected outcomes and key considerations for each negative control strategy.
| Negative Control Strategy | Expected Outcome for MTH1-Tagged POI Level | Key Experimental Insights |
| Matched Inactive Negative Control (e.g., this compound) | No significant degradation | - Directly assesses off-target effects of the degrader molecule's chemical scaffold. - Confirms that the observed degradation is dependent on the E3 ligase recruitment function. |
| Vehicle Control (e.g., DMSO) | No degradation | - Establishes the baseline protein level and cellular health in the absence of the degrader molecule. - Controls for any non-specific effects of the solvent. |
| Untagged Parental Cell Line + Active aTAG Degrader | Not applicable (no tagged POI) | - Identifies proteins other than the intended target that may be degraded by the aTAG molecule (off-target protein degradation). |
Experimental Data and Protocols
The following sections provide representative experimental data and detailed protocols for validating and comparing negative controls in the aTAG system.
Data Presentation: Western Blot Analysis of aTAG Negative Controls
Western blotting is a standard method to assess the levels of a specific protein. The following table summarizes hypothetical quantitative data from a western blot experiment comparing the effects of aTAG 2139 and its negative control, this compound, on the levels of an MTH1-tagged protein.
| Treatment | Concentration (nM) | MTH1-Tagged POI Level (% of Vehicle Control) |
| Vehicle (DMSO) | - | 100% |
| aTAG 2139 | 100 | 5% |
| This compound | 100 | 98% |
This data clearly demonstrates that while the active aTAG 2139 degrader leads to a significant reduction in the target protein, the this compound control does not, confirming the specificity of the degradation mechanism.
Experimental Protocols
This protocol describes the steps to assess the degradation of an MTH1-tagged protein of interest upon treatment with an aTAG degrader and its negative control.
1. Cell Culture and Treatment:
- Plate cells expressing the MTH1-tagged protein of interest at an appropriate density.
- Allow cells to adhere overnight.
- Treat cells with the aTAG degrader (e.g., aTAG 2139), the negative control (e.g., this compound), or vehicle (DMSO) at the desired concentrations for the specified duration (e.g., 4-24 hours).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
- Run the gel to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1-tag overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
This protocol outlines a workflow to identify off-target proteins affected by the aTAG degrader.
1. Sample Preparation:
- Culture both the MTH1-tagged cell line and the parental untagged cell line.
- Treat both cell lines with the active aTAG degrader or vehicle control.
- Harvest cells and perform protein extraction and digestion (e.g., using a filter-aided sample preparation protocol).
2. Mass Spectrometry:
- Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Data Analysis:
- Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
- Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the vehicle-treated samples in both cell lines.
- Proteins that are significantly downregulated in both the tagged and untagged cell lines are potential off-targets of the degrader molecule.
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: aTAG signaling pathway for targeted protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationships of different negative controls in aTAG experiments.
References
Safety Operating Guide
Navigating the Disposal of aTAG 2139-NEG: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of aTAG 2139-NEG
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a negative control compound used in targeted protein degradation research. Due to the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for chemical waste management and information regarding its thalidomide-derived structure.
I. Understanding the Chemical Profile of this compound
This compound is a complex organic molecule designed as a negative control for aTAG 2139, a proteolysis-targeting chimera (PROTAC). Its chemical name is 6-(6-((4-(2-((2-(1-Methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)carbamoyl)pyridin-3-yl)-N-methyl-4-(phenylamino)quinoline-3-carboxamide. A key structural feature is the presence of a derivative of thalidomide (B1683933), which necessitates careful handling and disposal due to the known teratogenic effects of thalidomide.
II. Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, general quantitative guidelines for laboratory chemical waste are provided below. These are based on typical institutional and regulatory standards.
| Parameter | Guideline | Notes |
| pH Range for Aqueous Waste | 6.0 - 9.0 | Neutralize acidic or basic solutions before disposal. |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons | For total hazardous waste in a designated area. |
| Acutely Toxic Waste Limit (P-list) | ≤ 1 quart (liquid) or 1 kg (solid) | Given the thalidomide analog structure, it is prudent to handle with high caution. |
| Container Rinsing | Triple rinse with a suitable solvent | For empty containers that held the compound. The rinsate must be collected as hazardous waste. |
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound in solid form, in solution, and for contaminated labware.
1. Waste Identification and Segregation:
-
Categorize: Classify this compound waste as "Hazardous Chemical Waste." Due to its composition, it should also be considered a potential teratogen.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous and biological waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene recommended) when handling this compound waste.
3. Preparing for Disposal:
-
Solid Waste:
-
Collect pure this compound powder and any grossly contaminated items (e.g., weighing paper, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a compatible, sealed hazardous waste container. Common solvents like DMSO are also considered hazardous waste.
-
Do not dispose of solutions down the drain.
-
-
Contaminated Labware (e.g., pipette tips, tubes, glassware):
-
Disposable items should be placed in the designated solid hazardous waste container.
-
Reusable glassware must be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual compound. This rinsate must be collected as hazardous waste. After rinsing, wash the glassware with an appropriate laboratory detergent and water.
-
4. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Potential Teratogen").
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[1]
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.
5. Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Incineration: The recommended final disposal method for thalidomide and its derivatives is high-temperature incineration by a licensed professional waste disposal service.[1]
IV. Spill Response
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area, preferably within a fume hood.
-
Contain the spill using an appropriate absorbent material.
-
Clean the area by carefully collecting the absorbent material and placing it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill surface with a suitable solvent, collecting all cleaning materials as hazardous waste.
V. Experimental Workflow & Signaling Pathway Diagrams
To provide further context for researchers utilizing aTAG technology, the following diagrams illustrate the general experimental workflow for targeted protein degradation and the underlying signaling pathway.
Caption: Experimental workflow for this compound.
Caption: aTAG mechanism of action.
References
Essential Safety and Operational Guide for aTAG 2139-NEG
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of aTAG 2139-NEG, a non-degrading MTH1 binder.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personnel safety and the integrity of experimental outcomes. This compound is a crucial negative control for experiments involving the aTAG protein degradation system, specifically designed to bind to the MTH1 protein without inducing its degradation.[1]
I. Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 796.84 g/mol | [2] |
| Formula | C43H40N8O8 | [2] |
| CAS Number | 2758431-99-9 | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO | Tocris Bioscience |
| Storage | Store at -20°C | [2] |
II. Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should be requested from the supplier (e.g., MedChemExpress, Tocris Bioscience), the following general safety precautions for handling chemical compounds in a laboratory setting must be observed.
A. Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
B. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in its powdered form or preparing stock solutions.
C. Handling Procedures
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Use only in a chemical fume hood when handling the solid compound.
-
Prepare stock solutions in a fume hood. This compound is soluble in DMSO.
-
For detailed instructions on preparing stock solutions, refer to the supplier's documentation.
III. Operational Plan: Experimental Protocol
This compound is designed for use as a negative control alongside the active degrader, aTAG 2139, in the aTAG protein degradation platform. The following is a generalized experimental protocol for a cell-based assay.
A. Experimental Goal
To assess the specific degradation of an MTH1-tagged protein of interest (POI-MTH1) by aTAG 2139, using this compound to control for off-target or non-degradation-related effects.
B. Materials
-
Cells expressing the POI-MTH1 fusion protein.
-
aTAG 2139 (active degrader).
-
This compound (negative control).
-
Cell culture medium and supplements.
-
DMSO (for preparing stock solutions).
-
Reagents for cell lysis and protein quantification (e.g., BCA assay).
-
Reagents and equipment for protein analysis (e.g., SDS-PAGE, Western blotting).
-
Antibodies against the POI and a loading control.
C. Methodology
-
Cell Seeding: Plate the POI-MTH1 expressing cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare stock solutions of aTAG 2139 and this compound in DMSO.
-
Further dilute the stock solutions in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a level toxic to the cells (typically <0.5%).
-
-
Treatment:
-
Experimental Group: Treat cells with varying concentrations of aTAG 2139.
-
Negative Control Group: Treat cells with the same concentrations of this compound.
-
Vehicle Control Group: Treat cells with the same volume of vehicle (e.g., DMSO-containing medium) as the experimental and negative control groups.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 24 hours) to allow for protein degradation.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal protein loading for subsequent analysis.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Compare the levels of the POI in the aTAG 2139-treated cells to the this compound-treated and vehicle-treated cells. A significant decrease in the POI level only in the aTAG 2139-treated group would indicate specific degradation.
-
IV. Disposal Plan
As this compound is a chemical compound, it must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., unused stock solutions, treated cell culture medium) in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream segregation and disposal procedures.
V. Visualizations
A. aTAG System Signaling Pathway
Caption: aTAG System: Active Degradation vs. Negative Control.
B. Experimental Workflow
Caption: Experimental Workflow for this compound as a Negative Control.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
